ER-819762
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ER-819762: A Technical Guide to its Mechanism of Action as a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Its mechanism of action centers on the inhibition of the EP4 receptor, a key mediator in inflammatory and immune responses. By blocking PGE2-induced signaling through EP4, this compound effectively suppresses pro-inflammatory pathways, including the differentiation of T helper 1 (Th1) cells and the expansion of T helper 17 (Th17) cells. This targeted action has demonstrated significant efficacy in preclinical models of inflammatory diseases, particularly rheumatoid arthritis, and shows promise for therapeutic intervention in other inflammatory conditions and potentially in virology. This guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: EP4 Receptor Antagonism
The primary molecular target of this compound is the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, PGE2.[1] The binding of PGE2 to the EP4 receptor initiates a signaling cascade that is predominantly coupled to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and immune modulation.[1]
This compound acts as a competitive antagonist at the EP4 receptor, effectively blocking the binding of PGE2 and thereby inhibiting the downstream signaling events.[1] This antagonistic activity is highly selective for the EP4 receptor subtype.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | Value | Reference |
| Radioligand Binding Assay (IC50) | EP4 Receptor | Human | 70 nM | [3] |
| cAMP Reporter Assay (IC50) | EP4 Receptor | Human | 59 ± 6 nM | [4] |
| GPCR Panel (107 receptors) | Various | Human | No significant agonism or antagonism at 1 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Animal Model | Dosing | Effect | Reference |
| Collagen-Induced Arthritis (Mouse) | Oral administration | Suppressed disease progression and inflammatory cytokine production | [5] |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis (Mouse) | Oral administration | Suppressed disease progression | [5] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain (Rat) | Oral administration | Suppressed inflammatory pain | [4] |
Signaling Pathways
The mechanism of action of this compound can be best understood by visualizing its impact on the EP4 receptor signaling pathway.
Impact on T-Cell Differentiation
A critical aspect of this compound's mechanism of action is its ability to modulate T-cell differentiation, a key process in autoimmune diseases like rheumatoid arthritis. Stimulation of the EP4 receptor by PGE2 has been shown to enhance Th1 differentiation through a phosphatidylinositol 3-kinase (PI3K)-dependent pathway and to promote the expansion of Th17 cells.[4] this compound effectively suppresses these effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for EP4 Receptor
This assay is used to determine the binding affinity of this compound to the EP4 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human EP4 receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2), and varying concentrations of the unlabeled competitor (this compound).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGE2) from the total binding.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
In Vitro Th1 Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naive T cells into Th1 cells.
1. Isolation of Naive CD4+ T-Cells:
-
Naive CD4+ T-cells are isolated from splenocytes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. T-Cell Culture and Differentiation:
-
Naive CD4+ T-cells are cultured in 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
The culture medium is supplemented with IL-2 and IL-12 to promote Th1 differentiation, and anti-IL-4 antibody to block Th2 differentiation.
-
Cells are treated with either vehicle, PGE2, or PGE2 in the presence of varying concentrations of this compound.
3. Analysis of Th1 Differentiation:
-
After a period of incubation (e.g., 96 hours), the cells are harvested.
-
The production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ), is measured in the culture supernatant by ELISA or in the cells by intracellular cytokine staining followed by flow cytometry.
4. Data Analysis:
-
The percentage of IFN-γ-producing cells or the concentration of IFN-γ in the supernatant is quantified and compared between the different treatment groups to determine the inhibitory effect of this compound.
Conclusion
This compound is a highly selective and orally bioavailable antagonist of the EP4 receptor. Its mechanism of action, centered on the blockade of PGE2-mediated signaling, leads to the potent suppression of key inflammatory pathways, including Th1 differentiation and Th17 expansion. The preclinical data strongly support its therapeutic potential for the treatment of inflammatory diseases such as rheumatoid arthritis. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for its further clinical development and exploration in other EP4-mediated pathologies.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ER-819762: A Technical Whitepaper on the Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ER-819762, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Prostaglandin E2 is a key mediator in inflammation and pain, and the EP4 receptor plays a crucial role in these processes. This compound has demonstrated significant potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis. This whitepaper details the mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used to characterize this compound. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its function.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and carcinogenesis.[2][4]
This compound is a novel, orally active small molecule that has been identified as a highly selective antagonist of the human EP4 receptor.[5] Its ability to block PGE2-mediated signaling through the EP4 receptor makes it a promising therapeutic candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.[5] This document will provide an in-depth analysis of the preclinical data available for this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the EP4 receptor. By binding to the receptor, it prevents the endogenous ligand, PGE2, from activating the downstream signaling cascade. The primary mechanism involves the inhibition of Gs-mediated adenylyl cyclase activation, thereby preventing the rise in intracellular cAMP levels that are characteristic of EP4 receptor stimulation.[5] Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including those involving Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin.[2][4][6]
Prostaglandin E2 EP4 Receptor Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn phosphorylate various downstream targets, resulting in a cellular response. This compound directly blocks the initial binding of PGE2, thus inhibiting this entire cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Species | Value | Reference |
| Radioligand Binding Assay | EP4 Receptor | Human | IC50 = 70 ± 11 nM | [5] |
| cAMP-dependent Reporter Assay | EP4 Receptor | Human | IC50 = 59 ± 6 nM | [5] |
IC50: Half maximal inhibitory concentration.
Table 2: Selectivity of this compound
| Receptor | Species | Activity |
| EP1, EP2, EP3 | Human | No significant antagonism at 1 µM |
| DP, CRTH2, TP | Human | No displacement of ligand binding |
| LTB4, CysLT1, CysLT2 | Human | No displacement of ligand binding |
Data from a panel of 107 GPCRs showed high selectivity for the EP4 receptor.[5]
Table 3: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Clinical Score (Day 42) |
| Vehicle | - | ~8.5 |
| This compound | 10 | ~6.0 |
| This compound | 30 | ~3.5 |
| This compound | 100 | ~1.5 |
p.o.: per os (oral administration). Data is approximated from graphical representations in Chen et al., 2010.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document. These protocols are based on the descriptions provided in the primary literature.[5]
Radioligand Binding Assay
This assay was performed to determine the binding affinity of this compound to the human EP4 receptor.
-
Materials:
-
ChemiScreen recombinant human EP4 receptor membrane preparations (Millipore).
-
[3H]-PGE2 (radioligand).
-
Unlabelled PGE2.
-
This compound at various concentrations.
-
Binding buffer: 50 mmol·L−1 HEPES, pH 7.4, 5 mmol·L−1 MgCl2, 1 mmol·L−1 CaCl2, 0.2% bovine serum albumin (BSA).
-
Wash buffer: 50 mmol·L−1 HEPES, pH 7.4, 0.5% BSA.
-
GF/C 96-well filter plate.
-
0.33% polyethyleneimine.
-
-
Procedure:
-
The GF/C filter plate was pre-coated with 0.33% polyethyleneimine for 30 minutes and then washed.
-
In a non-binding 96-well plate, the EP4 receptor membranes were mixed with 1.8 nmol·L−1 [3H]-PGE2 and various concentrations of this compound or unlabelled PGE2 (for non-specific binding) in binding buffer.
-
The plate was incubated for 1–2 hours at room temperature.
-
The binding reactions were transferred to the pre-coated filter plate and washed three times with wash buffer.
-
The plate was dried, and radioactivity was counted to determine the amount of bound [3H]-PGE2.
-
IC50 values were calculated from the competition binding data.
-
cAMP-dependent Reporter Assay
This cell-based functional assay was used to measure the antagonist activity of this compound on EP4 receptor signaling.
-
Cell Line:
-
A human embryonic kidney 293 (HEK/293) cell line containing a reporter gene (secreted placental-like alkaline phosphatase - PLAP) driven by a cAMP response element (CRE) promoter. These cells endogenously express EP4 receptors.
-
-
Procedure:
-
Cells were plated in 96-well plates.
-
Cells were pre-incubated with various concentrations of this compound.
-
Cells were then stimulated with PGE2 to induce cAMP production and subsequent reporter gene expression.
-
After an appropriate incubation period, the amount of secreted PLAP was measured.
-
The ability of this compound to inhibit the PGE2-induced reporter activity was quantified to determine its IC50 value.
-
Mouse Collagen-Induced Arthritis (CIA) Model
This in vivo model was used to evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
-
Animals:
-
Male DBA/1 mice.
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice were immunized at the base of the tail with an emulsion containing 150 µg of bovine type II collagen (bCII) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): Mice were boosted with bCII emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
This compound was administered orally (10, 30, or 100 mg·kg−1) daily, starting from day 20 after the primary immunization (prophylactic model).
-
-
Assessment:
-
The clinical signs of arthritis (e.g., paw swelling, redness) were scored regularly.
-
The mean clinical score was calculated for each treatment group.
-
Conclusion
This compound is a potent and highly selective antagonist of the EP4 receptor with demonstrated efficacy in preclinical models of rheumatoid arthritis. Its ability to specifically block the pro-inflammatory signaling cascade mediated by PGE2 through the EP4 receptor highlights its potential as a targeted therapeutic agent. The data presented in this whitepaper provide a strong rationale for further investigation of this compound in inflammatory and pain-related disorders.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Role of ER-819762 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-819762 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid receptor 4 (EP4). By specifically targeting the EP4 receptor, this compound demonstrates significant anti-inflammatory properties through the modulation of T-helper cell differentiation and function. Preclinical studies have highlighted its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis, by inhibiting key inflammatory pathways without the broad effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for this compound in the context of inflammation.
Introduction to this compound
This compound is a small molecule antagonist of the EP4 receptor, a G-protein coupled receptor that mediates the inflammatory effects of PGE2. PGE2 is a key lipid mediator of inflammation, and its binding to the EP4 receptor is known to promote the differentiation and expansion of pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells. By blocking this interaction, this compound effectively suppresses downstream signaling pathways that lead to the production of inflammatory cytokines and subsequent tissue damage.
Mechanism of Action: EP4 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor. In inflammatory conditions, elevated levels of PGE2 bind to the EP4 receptor on various immune cells, particularly T cells. This binding initiates a signaling cascade that promotes the differentiation of naive T cells into Th1 and Th17 subtypes, which are major contributors to the pathogenesis of autoimmune diseases.
This compound's blockade of the EP4 receptor leads to the inhibition of Th1 differentiation and Th17 cell expansion. This, in turn, reduces the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17), thereby mitigating the inflammatory response.
Signaling Pathway
The binding of PGE2 to the EP4 receptor activates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for Th1 differentiation. This compound prevents the initiation of this cascade.
ER-819762: A Technical Guide to its Interaction with Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ER-819762, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor. It details the compound's pharmacological properties, its impact on PGE2 signaling pathways, and the experimental methodologies used to characterize its activity.
Quantitative Pharmacological Data
This compound has been characterized by its high affinity and selectivity for the EP4 receptor. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC50 | 59 ± 6 nM | Human EP4 receptor-mediated cAMP-dependent reporter assay | [1] |
| IC50 | 59 nM | EP4 receptor antagonism | |
| IC50 | 70 nM | Prostaglandin EP4 receptor antagonism | [2] |
Note: The slight variations in IC50 values may be attributable to different experimental conditions and assay formats.
Prostaglandin E2 (PGE2) Signaling Pathways
PGE2 is a ubiquitous lipid mediator that exerts a wide range of biological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4][5] The signaling cascades initiated by these receptors are often cell-type and context-dependent. This compound specifically targets the EP4 receptor pathway.
Overview of EP Receptor Signaling
The four EP receptor subtypes couple to different G proteins, leading to the activation of distinct downstream signaling pathways.
-
EP1 Receptor: Primarily couples to Gq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.[3][5]
-
EP2 Receptor: Couples to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3][4][5][6][7]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][5]
-
EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gs, activating the AC/cAMP/PKA pathway.[3][4][6][8] There is also evidence that the EP4 receptor can activate the PI3K/Akt pathway.[3] Some studies suggest it can also couple to Gi under certain conditions.[4][9]
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
ER-819762 (CAS number 1155773-15-1): A Technical Guide to a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of autoimmune and inflammatory disorders such as rheumatoid arthritis.[1][2][5][6]
Chemical and Physical Properties
This compound, with the CAS number 1155773-15-1, is a complex organic molecule.[1][4][6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][7]benzazepine-3,4'-piperidine]-1-one | [1] |
| Molecular Formula | C30H39N3O3 | [1][4][6][8] |
| Molecular Weight | 489.66 g/mol | [1][6] |
| CAS Number | 1155773-15-1 | [1][4][6][7][8] |
| Appearance | Solid | [8] |
| Purity | ≥98% | [8] |
| Solubility | DMSO: 50 mg/ml | [8] |
| Storage | Store at -20°C | [3][7] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the EP4 receptor, a G-protein coupled receptor for PGE2.[1][2][3] The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is implicated in the modulation of various immune responses.
This compound has been shown to inhibit the differentiation of T helper 1 (Th1) cells and the expansion of T helper 17 (Th17) cells.[1] Both Th1 and Th17 cells are key players in the pathogenesis of autoimmune diseases like rheumatoid arthritis. The inhibitory effect of this compound on these T cell subsets is a central aspect of its potential therapeutic efficacy.
Below is a diagram illustrating the signaling pathway of PGE2 through the EP4 receptor and the point of intervention by this compound.
Quantitative In Vitro and In Vivo Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Line | IC50 / EC50 | Reference |
| cAMP-dependent reporter assay | Human EP4 receptor | Not Specified | IC50: 59 ± 6 nM | [1] |
| cAMP-dependent reporter assay | Human EP4 receptor | Not Specified | EC50: 70 nM | [5] |
| IL-23 secretion assay | Mouse dendritic cells | Not Specified | Reduces secretion from 0.04 to 5 nM | [8] |
| Th1 differentiation assay | Mouse helper T cells | Not Specified | Reduces differentiation from 0.1 to 10 nM | [8] |
Table 2: In Vivo Activity of this compound in Mouse Models of Arthritis
| Model | Dosing | Outcome | Reference |
| Glucose-6-phosphate isomerase (GPI)-induced arthritis | 30 and 100 mg/kg (oral) | Prevents and reverses paw swelling, edema, and inflammation | [8] |
| Collagen-induced arthritis (CIA) | Not specified | Dose-dependently suppressed clinical signs of arthritis and delayed disease onset | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
cAMP-Dependent Reporter Assay
This assay measures the ability of a compound to inhibit the PGE2-induced increase in intracellular cAMP.
-
Cell Line: A suitable host cell line is transfected with a vector expressing the human EP4 receptor and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
-
Procedure:
-
Cells are plated in a 96-well plate and incubated overnight.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
PGE2 is added to a final concentration known to elicit a submaximal response (e.g., EC80) and incubated for a further 4-6 hours.
-
The luciferase activity is measured using a luminometer after the addition of a suitable substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro T Helper Cell Differentiation Assays
These assays assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice (e.g., BALB/c) using magnetic-activated cell sorting (MACS).
-
Th1 Differentiation:
-
Naive CD4+ T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Th1 polarizing conditions are established by adding IL-12 and anti-IL-4 antibody.
-
This compound is added at various concentrations.
-
After 3-5 days of culture, the percentage of IFN-γ-producing cells (a marker for Th1 cells) is determined by intracellular cytokine staining and flow cytometry.
-
-
Th17 Differentiation:
-
Naive CD4+ T cells are cultured with anti-CD3 and anti-CD28 antibodies.
-
Th17 polarizing conditions are created by adding TGF-β, IL-6, and anti-IFN-γ and anti-IL-4 antibodies.
-
This compound is added at various concentrations.
-
After 3-5 days, the percentage of IL-17A-producing cells (a marker for Th17 cells) is measured by intracellular cytokine staining and flow cytometry.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of rheumatoid arthritis.
-
Animals: DBA/1 mice are typically used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
-
Treatment: Oral administration of this compound or vehicle control is initiated either prophylactically (from the day of the first immunization) or therapeutically (after the onset of clinical signs).
-
Assessment of Arthritis: The severity of arthritis is scored based on the degree of paw swelling and inflammation. Paw thickness can be measured with calipers. Histological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a compound like this compound in a preclinical setting for rheumatoid arthritis.
Conclusion
This compound is a highly selective and orally bioavailable antagonist of the EP4 receptor with demonstrated efficacy in preclinical models of rheumatoid arthritis.[1][2] Its mechanism of action, involving the suppression of Th1 and Th17 cell responses, provides a strong rationale for its further investigation as a potential therapeutic agent for autoimmune and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate these research efforts.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ER-819762: A Technical Guide to a Novel EP4 Receptor Antagonist in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ER-819762, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor. This compound has emerged as a significant tool in immunology research, particularly in understanding and potentially treating autoimmune disorders such as rheumatoid arthritis. This document details the mechanism of action of this compound, its effects on key immune cell populations, and comprehensive experimental protocols for its use in in-vitro and in-vivo studies.
Introduction to this compound
This compound is a novel, orally active small molecule that selectively inhibits the EP4 receptor, a G-protein coupled receptor for PGE2.[1] Prostaglandin E2 is a key inflammatory mediator, and its binding to the EP4 receptor has been shown to play a crucial role in the differentiation and expansion of pro-inflammatory T helper (Th) cell subsets, specifically Th1 and Th17 cells.[1][2] By antagonizing the EP4 receptor, this compound effectively dampens these inflammatory pathways, making it a promising candidate for therapeutic intervention in autoimmune diseases.
Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
Prostaglandin E2, upon binding to the EP4 receptor on immune cells, initiates a cascade of intracellular signaling events that promote inflammation. This compound competitively inhibits this binding, thereby blocking the downstream signaling pathways.
Inhibition of Th1 Cell Differentiation
In the context of Th1 cell differentiation, PGE2-EP4 signaling has been shown to enhance the development of these interferon-gamma (IFN-γ) producing cells. This process is mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K) pathway.[1] this compound blocks this signaling, leading to a reduction in Th1 differentiation and subsequent IFN-γ production.
Suppression of Th17 Cell Expansion
The expansion of pro-inflammatory Th17 cells is also heavily influenced by the PGE2-EP4 axis. EP4 receptor activation on dendritic cells (DCs) induces the production of interleukin-23 (IL-23).[1] IL-23 is a critical cytokine for the expansion and stabilization of the Th17 lineage. Furthermore, PGE2 can act directly on T cells to enhance IL-23 receptor expression, creating a feed-forward loop that amplifies Th17 responses.[1] this compound disrupts this cycle by inhibiting IL-23 production by DCs and potentially by directly affecting T cells.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in-vitro and in-vivo efficacy of this compound.
Table 1: In-Vitro Activity of this compound
| Assay | Target | Cell Type | IC50 (nM) | Reference |
| cAMP-dependent reporter assay | Human EP4 receptor | Recombinant | 59 ± 6 | [1] |
| PGE1-OH-induced IFN-γ production | EP4-mediated Th1 differentiation | Murine CD4+ T cells | ~30 | [1] |
| PGE2-induced IL-23 production | EP4 on dendritic cells | Murine dendritic cells | ~100 | [1] |
Table 2: In-Vivo Efficacy of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Dosage (mg/kg, p.o.) | Onset of Arthritis (days) | Clinical Score (day 42) | Reference |
| Vehicle | - | 28.5 ± 1.2 | 9.8 ± 1.1 | [1] |
| This compound | 10 | 32.1 ± 1.5 | 6.5 ± 0.9 | [1] |
| This compound | 30 | 35.8 ± 1.8 | 3.2 ± 0.7 | [1] |
| This compound | 100 | 38.2 ± 2.1 | 1.8 ± 0.5 | [1] |
| *p < 0.05 compared to vehicle |
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In-Vitro T Helper Cell Differentiation
This protocol describes the methodology for differentiating murine naïve CD4+ T cells into Th1 and Th17 lineages and for assessing the inhibitory effect of this compound.
Materials:
-
Naïve CD4+ T cell isolation kit (murine)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
24-well tissue culture plates
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant murine IL-2, IL-12, IL-6, IL-23, and TGF-β
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
This compound (dissolved in DMSO)
-
PMA, Ionomycin, and Brefeldin A (for intracellular staining)
-
ELISA kits for IFN-γ and IL-17A
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3ε (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies in PBS overnight at 4°C.
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleens of mice according to the manufacturer's protocol.
-
Cell Seeding: Wash the coated plate with PBS and seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Differentiation Cocktails:
-
Th1 Conditions: Add IL-2 (10 ng/mL), IL-12 (10 ng/mL), and anti-IL-4 (10 µg/mL).
-
Th17 Conditions: Add TGF-β (2 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
Treatment: Add this compound at desired concentrations (e.g., 1, 10, 100 nM) or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
ELISA: Collect supernatants and measure IFN-γ and IL-17A concentrations using ELISA kits.
-
Intracellular Staining: Restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours. Then, perform intracellular staining for IFN-γ and IL-17A and analyze by flow cytometry.
-
Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg per mouse) in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg per mouse) in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle from day 21 until the end of the experiment (e.g., day 42).
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum clinical score per mouse is 16.
-
Endpoint Analysis: At the termination of the experiment, collect paws for histological analysis of joint inflammation and damage. Blood and lymphoid tissues can be collected for cytokine profiling and analysis of T cell populations.
Conclusion
This compound is a valuable research tool for investigating the role of the PGE2-EP4 signaling pathway in immune regulation. Its high selectivity and oral bioavailability make it particularly useful for both in-vitro and in-vivo studies of autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of EP4 receptor antagonism.
References
An In-depth Technical Guide to Investigating Th1 and Th17 Pathways with ER-819762
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the role of the novel compound ER-819762 in modulating T helper 1 (Th1) and T helper 17 (Th17) immune pathways. It details the underlying biological mechanisms, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.
Introduction: The Th1/Th17 Axis in Immunity and Disease
CD4+ T helper (Th) cells are pivotal orchestrators of the adaptive immune response. Upon activation, naive CD4+ T cells differentiate into distinct effector lineages, each characterized by a unique cytokine profile and immunological function.[1] Among the most studied are the Th1 and Th17 subsets, which are critical for host defense but are also implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[2][3]
Th1 Pathway: Primarily involved in cell-mediated immunity against intracellular pathogens like viruses and bacteria, the Th1 response is driven by the cytokine Interleukin-12 (IL-12).[4] Th1 cells are characterized by the expression of the master transcription factor T-bet and the secretion of their signature cytokine, Interferon-gamma (IFN-γ).[1][5] Overactive Th1 responses are associated with various autoimmune diseases.[3]
Th17 Pathway: Th17 cells are crucial for defense against extracellular bacteria and fungi at mucosal surfaces.[6] Their differentiation is initiated by a combination of Transforming Growth Factor-beta (TGF-β) and IL-6, while their subsequent expansion and stabilization are promoted by IL-23.[7][8] These cells are defined by the master transcription factor RORγt and produce the pro-inflammatory cytokine IL-17.[8][9] Dysregulation of the Th17 pathway is a key factor in the pathology of conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[10][11]
Given their central role in autoimmune pathology, the Th1 and Th17 pathways represent critical targets for therapeutic intervention.
Compound Profile: this compound
This compound is a novel, selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[12] Prostaglandin E2 is a potent lipid mediator that exerts a wide range of effects on the immune system. Studies have revealed that by binding to its EP4 receptor subtype, PGE2 can significantly promote pro-inflammatory T-cell responses. Specifically, PGE2-EP4 signaling has been shown to facilitate Th1 cell differentiation and amplify the expansion of the Th17 cell lineage.[12][13] By blocking this interaction, this compound offers a targeted mechanism for suppressing these key inflammatory pathways.[12]
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by directly interfering with the signaling cascade initiated by PGE2 binding to the EP4 receptor on T cells and antigen-presenting cells (APCs) like dendritic cells (DCs).
-
Inhibition of Th1 Differentiation: The PGE2-EP4 signaling axis has been shown to enhance Th1 differentiation through the activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[12][14] this compound blocks this receptor, thereby suppressing the PI3K-mediated enhancement of Th1 differentiation and subsequent IFN-γ production.[12] Notably, this compound can inhibit IFN-γ production even in the absence of exogenous PGE2, suggesting it also blocks the autocrine action of PGE2 produced by T cells themselves.[12]
-
Inhibition of Th17 Expansion: The Th17 pathway is particularly sensitive to PGE2-EP4 signaling. This signaling promotes the expansion of Th17 cells and induces the secretion of IL-23 by activated dendritic cells.[12] IL-23 is a critical cytokine for the stabilization and pathogenic function of the Th17 lineage.[6][15] this compound suppresses these effects, leading to a reduction in Th17 cell expansion and the production of IL-17.[12]
The dual action of this compound on both the Th1 and Th17 pathways makes it a compelling candidate for the treatment of complex inflammatory diseases where both cell types contribute to the pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound. The data is primarily derived from a pivotal study by Chen et al. in the British Journal of Pharmacology (2010).[12]
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Receptor Signaling | Human EP4 Receptor | IC50 | 59 ± 6 nM |
| Th1 Differentiation (IFN-γ production) | Murine Naïve CD4+ T cells | IC50 | 110 ± 10 nM |
| Th17 Expansion (IL-17 production) | Murine Memory CD4+ T cells | IC50 | 36 ± 12 nM |
| IL-23 Production | Murine Dendritic Cells | IC50 | 53 ± 15 nM |
Data synthesized from Chen Q, et al. 2010.[12]
Table 2: In Vivo Efficacy of this compound in Murine Arthritis Models
| Animal Model | Administration | Dosage | Outcome |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Oral, Prophylactic | 3-30 mg·kg⁻¹ daily | Dose-dependent suppression of clinical arthritis signs and delayed disease onset. |
| Collagen-Induced Arthritis (CIA) | Oral, Therapeutic | 30 mg·kg⁻¹ daily | Significant suppression of established disease progression. |
| GPI-Induced Arthritis | Oral | 30 mg·kg⁻¹ daily | Significant suppression of arthritis development. |
| CFA-Induced Inflammatory Pain (Rat) | Oral | 3-30 mg·kg⁻¹ | Dose-dependent suppression of inflammatory pain. |
Data synthesized from Chen Q, et al. 2010.[12]
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the core biological pathways and experimental processes.
Caption: Th1 cell differentiation pathway.
Caption: Th17 cell differentiation pathway.
Caption: Mechanism of action for this compound.
Caption: In vitro T-cell differentiation workflow.
Detailed Experimental Protocols
The following are representative protocols based on standard methodologies and details from the study of this compound.[12][16][17]
In Vitro Murine Th1 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens of mice (e.g., BALB/c or C57BL/6 strains) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone 145-2C11, 1-5 µg/mL in PBS) overnight at 4°C. Wash plates twice with sterile PBS before use.
-
Cell Culture: Seed naïve CD4+ T cells at a density of 2-5 x 10^5 cells/well.
-
Differentiation Conditions: Culture cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and soluble anti-CD28 antibody (2 µg/mL). For Th1 polarization, add recombinant murine IL-12 (10 ng/mL) and anti-IL-4 neutralizing antibody (10 µg/mL).[17]
-
Compound Treatment: Add this compound at desired final concentrations (e.g., serial dilutions from 1 µM to 1 nM) or vehicle control (e.g., 0.1% DMSO) at the initiation of the culture.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Supernatant Analysis: Collect supernatants from the culture wells and measure IFN-γ concentration using a standard ELISA kit.
-
Intracellular Staining: Restimulate cells for 4-6 hours with PMA (20 ng/mL), ionomycin (B1663694) (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).[16] Then, stain cells for surface CD4, followed by intracellular staining for IFN-γ and analysis by flow cytometry.
-
Murine Collagen-Induced Arthritis (CIA) Model
-
Animals: Use a susceptible mouse strain, typically male DBA/1 mice, aged 8-10 weeks.[18][19]
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer a 100 µL intradermal injection at the base of the tail.[19]
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL intradermal injection at a different site near the base of the tail.[19]
-
Compound Administration:
-
Prophylactic Dosing: Begin daily oral gavage of this compound or vehicle control on Day 0 and continue throughout the study.[12]
-
Therapeutic Dosing: Begin daily oral gavage after the onset of clinical signs of arthritis (e.g., Day 25-28).
-
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis starting around Day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity (maximum score of 16 per mouse).
-
Terminal Analysis: At the end of the study (e.g., Day 42-56), collect serum to measure anti-CII antibody titers and cytokine levels. Draining lymph nodes can be collected for ex vivo restimulation assays to measure CII-specific T-cell responses (IFN-γ and IL-17 production).[12] Histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Conclusion
This compound is a selective EP4 receptor antagonist that effectively suppresses the key autoimmune-associated Th1 and Th17 pathways. By inhibiting PGE2-mediated Th1 differentiation and Th17 expansion, it demonstrates significant efficacy in preclinical models of rheumatoid arthritis.[12] The dual-pathway inhibition presents a promising therapeutic strategy for complex inflammatory disorders. The data and protocols outlined in this guide provide a robust framework for researchers investigating the therapeutic potential of targeting the PGE2-EP4 axis in immunology and drug development.
References
- 1. Th1 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 2. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Th1 and Th17 cells: Adversaries and collaborators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Recent advances in understanding the Th1/Th2 effector choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on regulation and effector functions of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Translational Mini-Review Series on Th17 Cells: Induction of interleukin-17 production by regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Th17 cells and inflammation in neurological disorders: Possible mechanisms of action [frontiersin.org]
- 11. The Role of TH17-Associated Cytokines in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Th17-related cytokines contribute to recall-like expansion/effector function of HMBPP-specific Vγ2Vδ2 T cells after Mycobacterium tuberculosis infection or vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antbioinc.com [antbioinc.com]
- 17. researchgate.net [researchgate.net]
- 18. chondrex.com [chondrex.com]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
ER-819762: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As a key mediator in inflammatory pathways, the EP4 receptor represents a significant therapeutic target for a range of pathologies, including autoimmune disorders and chronic inflammation. This document provides an in-depth technical overview of the molecular structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for key assays and visual representations of the associated signaling pathways to support further research and development efforts.
Molecular Structure and Properties
This compound is a complex small molecule with the IUPAC name (5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][1]benzazepine-3,4'-piperidine]-1-one.[2] Its structure is characterized by a spiro-fused imidazobenzazepine and piperidine (B6355638) core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C30H39N3O3 | [2] |
| Molecular Weight | 489.66 g/mol | [2] |
| Exact Mass | 489.2991 | [2] |
| IUPAC Name | (5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][1]benzazepine-3,4'-piperidine]-1-one | [2] |
| InChI Key | JHKJPRFJRFDWPD-QFIPXVFZSA-N | [2] |
| CAS Number | 1155773-15-1 | [2] |
| Appearance | Solid | |
| Purity | ≥98% (commonly available for research) | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C. |
Biological Properties
This compound is a selective antagonist of the human EP4 receptor with demonstrated activity both in vitro and in vivo.
| Property | Value | Reference |
| Target | Prostaglandin E2 EP4 Receptor | [2] |
| In Vitro Activity (human EP4) | IC50: 59 ± 6 nmol·L−1 (cAMP-dependent reporter assay) | [2] |
| In Vivo Activity | Dose-dependent suppression of clinical signs of arthritis in a murine collagen-induced arthritis (CIA) model. | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by EP4 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB.
Beyond the canonical Gs-cAMP pathway, the EP4 receptor has also been implicated in activating the Phosphatidylinositol 3-kinase (PI3K) pathway. By inhibiting the EP4 receptor, this compound can modulate the differentiation of T helper cells, specifically inhibiting Th1 differentiation and Th17 expansion, which are critical in the pathogenesis of autoimmune arthritis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro: cAMP-Dependent Reporter Assay
This protocol is designed to measure the antagonistic activity of this compound on the EP4 receptor by quantifying changes in intracellular cAMP levels.
Objective: To determine the IC50 value of this compound against the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor and a cAMP response element (CRE)-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound stock solution in DMSO.
-
Prostaglandin E2 (PGE2) stock solution.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-EP4-CRE-Luc cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Addition: Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the PGE2 solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of the PGE2-induced luciferase signal for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.
Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of this compound in a model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Syringes and needles for immunization and oral gavage.
-
Calipers for paw thickness measurement.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL subcutaneous injection of the emulsion at a different site near the base of the tail.
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from a predetermined day post-initial immunization (e.g., day 20) and continuing for a specified duration (e.g., until day 42).
-
Clinical Assessment: Monitor the mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the this compound-treated group and the vehicle-treated group over time. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the treatment effect.
Conclusion
This compound is a valuable research tool for investigating the role of the EP4 receptor in health and disease. Its high selectivity and oral bioavailability make it a promising lead compound for the development of novel therapeutics for inflammatory conditions such as rheumatoid arthritis. The information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
ER-819762 supplier and purchasing information
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ER-819762, a potent and selective EP4 receptor antagonist. It includes a summary of purchasing information, key experimental data, detailed protocols from foundational studies, and visualizations of its mechanism of action.
Purchasing and Supplier Information
This compound is available from several biochemical suppliers for research purposes. The following table summarizes publicly available information. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-16781 | >98% | 10 mM * 1 mL, 5 mg, 10 mg, 50 mg, 100 mg | Inquire |
| Cayman Chemical | 10531 | ≥98% | 5 mg, 10 mg | $237.00 (5mg) |
| MedKoo Biosciences | 531780 | ≥98% | 5mg | $450.00 |
| Axon Medchem | 2788 | Not specified | 5 mg, 10 mg | $170.50 (5mg) |
| Probechem | PC-61555 | Not specified | Not specified | Inquire |
| Tocris Bioscience | 5924 | ≥98% (HPLC) | Discontinued | N/A |
Note: This information is for research use only and not for human or veterinary use.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4.[1] PGE2, a key inflammatory mediator, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in the differentiation and expansion of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are key players in autoimmune diseases like rheumatoid arthritis.[1][4]
This compound competitively binds to the EP4 receptor, blocking the downstream signaling initiated by PGE2. This inhibition has been shown to suppress Th1 differentiation and Th17 cell expansion.[1]
Key Experimental Data
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the foundational study by Chen et al. (2010).
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Measurement | IC50 (nM) |
| cAMP-dependent reporter | Human EP4-expressing cells | Inhibition of PGE2-induced signaling | 59 ± 6 |
| Th1 Differentiation | Mouse T cells | Suppression of PGE2-induced IFN-γ production | 0.1 - 10 (concentration range tested) |
| IL-23 Secretion | Mouse dendritic cells | Decrease in IL-23 production | 0.04 - 5 (concentration range tested) |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis
| Model | Dosing Regimen | Key Findings |
| Glucose-6-phosphate isomerase (GPI)-induced arthritis | 30 and 100 mg/kg (oral administration) | Prevents and reverses paw swelling, edema, and inflammation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
cAMP-dependent Reporter Assay
Objective: To determine the in vitro potency of this compound in inhibiting PGE2-induced EP4 receptor signaling.
Methodology:
-
HEK293 cells were stably transfected with a human EP4 receptor expression vector and a cAMP response element (CRE)-luciferase reporter construct.
-
Cells were plated in 96-well plates and incubated overnight.
-
The cells were then treated with varying concentrations of this compound for 30 minutes.
-
PGE2 was added to a final concentration of 10 nM to stimulate the EP4 receptor.
-
After a 4-hour incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
-
IC50 values were calculated from the concentration-response curves.
In Vitro Th1 Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naive T cells into Th1 cells.
Methodology:
-
Naive CD4+ T cells were isolated from the spleens of mice.
-
T cells were cultured under Th1-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies, IL-12, and anti-IL-4 antibody.
-
Varying concentrations of this compound were added to the cultures.
-
After 4 days of culture, the cells were restimulated with anti-CD3 antibody.
-
The concentration of IFN-γ (a key Th1 cytokine) in the culture supernatants was measured by ELISA.
In Vivo Arthritis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Arthritis was induced in mice by immunization with glucose-6-phosphate isomerase (GPI).
-
This compound was administered orally at doses of 30 and 100 mg/kg daily, starting at the onset of clinical signs of arthritis.
-
The severity of arthritis was assessed daily by scoring paw swelling and inflammation.
-
At the end of the study, paws were collected for histological analysis to evaluate joint damage.
This technical guide provides a comprehensive overview of this compound for the scientific community. The provided data and protocols are intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of Research Compound ER-819762
Disclaimer: As "ER-819762" is a non-public identifier, this guide has been constructed using the well-documented tyrosine kinase inhibitor, Dasatinib, as a surrogate. This document is intended to serve as a comprehensive template. All specific quantitative data, protocols, and pathways should be replaced with the corresponding information for this compound once it is available.
Executive Summary
This guide provides a detailed overview of the safety protocols, handling procedures, and biological context for research compound this compound, using Dasatinib as a representative model. It is intended for researchers, scientists, and drug development professionals. The document outlines essential safety precautions, emergency procedures, and experimental methodologies.
Safety and Hazard Information
Dasatinib is a potent antineoplastic agent and a multi-targeted tyrosine kinase inhibitor.[1][2] It is classified as a hazardous drug and requires special handling.[3][4]
Hazard Identification and Classification
Dasatinib presents several health hazards. It is toxic if swallowed and may cause damage to fertility or an unborn child.[3][5][6] It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure.[6][7] Additionally, it can cause serious eye damage and skin irritation.[3][6]
Table 1: GHS Hazard Statements for Dasatinib
| Hazard Code | Hazard Statement |
| H301 | Toxic if swallowed.[6] |
| H315 | Causes skin irritation.[6] |
| H318 | Causes serious eye damage.[6] |
| H351 | Suspected of causing cancer.[6] |
| H361 | Suspected of damaging fertility or the unborn child.[6] |
| H372 | Causes damage to organs through prolonged or repeated exposure.[6] |
| H410 | Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling Dasatinib in both powder and solution form.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification |
| Gloves | Double gloving with latex or nitrile gloves is required.[3] |
| Skin Protection | A lab coat, scrubs, or a protective suit should be worn.[3] |
| Eye Protection | Safety glasses or goggles are necessary.[3] |
| Footwear | Closed-toe shoes must be worn.[3] |
| Respiratory | An N100 respirator should be used if engineering controls are unavailable.[3] |
Handling and Storage
Dasatinib should be handled in a well-ventilated area, preferably within a chemical fume hood for powder and a fume hood or biosafety cabinet for solutions.[3] The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored locked up and away from foodstuffs.[5]
Emergency Procedures
In case of accidental exposure, the following steps should be taken immediately:
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Oral | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8] |
| Dermal | Wash the affected skin with soap and water for at least 15 minutes.[3] |
| Inhalation | Move to an area with fresh air.[3] |
| Eye Contact | Rinse eyes for a minimum of 15 minutes.[3] |
Biological Activity and Mechanism of Action
Dasatinib is a potent inhibitor of multiple tyrosine kinases.[9] At nanomolar concentrations, it targets BCR-ABL, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][9] In cancers like Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein's tyrosine kinase activity is dysregulated, leading to uncontrolled cancer cell growth.[1][9] Dasatinib inhibits this activity by binding to both the active and inactive conformations of the ABL kinase domain.[2][9] This action blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of malignant cells.[2]
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol determines the inhibitory activity of a compound against target kinases like BCR-ABL and Src.
Materials:
-
Recombinant human ABL1 and SRC kinases
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate
-
Dasatinib (or this compound)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.[10]
Western Blot for Downstream Signaling
This protocol assesses the inhibition of downstream signaling pathways in treated cells.[11]
Materials:
-
Cancer cell lines expressing target kinases (e.g., K562 for BCR-ABL)[11]
-
Dasatinib (or this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11]
-
Primary antibodies (e.g., for p-Src, p-Akt, p-Erk) and corresponding secondary antibodies[11]
-
SDS-PAGE gels and blotting equipment[11]
Procedure:
-
Treat cultured cells with varying concentrations of the test compound for a predetermined time.[11]
-
Lyse the cells and determine the protein concentration of each sample.[11]
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Caption: A typical experimental workflow for Western blot analysis.
Disposal Procedures
All waste materials, including empty containers, unused Dasatinib, and contaminated bedding from animal studies, must be disposed of as hazardous waste.[3] Follow all federal, state, and local regulations for hazardous waste disposal.[8]
Conclusion
The safe and effective use of potent research compounds like this compound requires a thorough understanding of their potential hazards and biological activities. By adhering to the stringent safety protocols and experimental guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their scientific findings. It is imperative to consult the specific Material Safety Data Sheet (MSDS) for this compound as soon as it becomes available and to adapt these general procedures accordingly.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. drugs.com [drugs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: ER-819762 cAMP Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][3][4][5] this compound exerts its pharmacological effects by competitively binding to the EP4 receptor, thereby inhibiting PGE2-mediated cAMP production.[6]
These application notes provide a detailed protocol for setting up a cell-based cAMP assay to characterize the inhibitory activity of this compound on the EP4 receptor signaling pathway. The featured protocol is a competitive enzyme-linked immunosorbent assay (ELISA), a robust and widely used method for the quantitative determination of cAMP.
Signaling Pathway of the EP4 Receptor
The EP4 receptor is a key component of the prostaglandin signaling pathway. Upon binding of PGE2, the EP4 receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the cellular response. This compound, as an antagonist, blocks the initial step of this cascade by preventing PGE2 from binding to the EP4 receptor.
Principle of the Competitive ELISA for cAMP
The competitive ELISA for cAMP is an immunoassay designed to quantify the amount of cAMP in a sample. The assay relies on the competition between cAMP from the cell lysate and a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like alkaline phosphatase) for a limited number of binding sites on a cAMP-specific antibody. The antibody is typically immobilized on a microplate. The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample. After a washing step to remove unbound reagents, a substrate is added, and the resulting signal (e.g., colorimetric) is measured. A standard curve is generated using known concentrations of cAMP, from which the concentration of cAMP in the experimental samples can be determined.
Experimental Protocol: Competitive cAMP ELISA
This protocol outlines the steps for a competitive cAMP ELISA to determine the IC50 value of this compound.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
PGE2: Stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis Buffer: Typically 0.1 M HCl.
-
cAMP ELISA Kit: Commercially available kits are recommended (e.g., from Abcam, Thermo Fisher Scientific, or Cell Biolabs). These kits generally include:
-
Anti-cAMP antibody-coated 96-well plate
-
cAMP standard
-
Alkaline phosphatase (AP)-conjugated cAMP
-
Wash buffer concentrate
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution
-
-
Microplate reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm).
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well cell culture plate at an optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor like IBMX.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include wells for vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of PGE2 in serum-free medium containing IBMX at a concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be determined in a prior experiment.
-
Add the PGE2 solution to all wells except for the basal control wells (which receive only medium with IBMX).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from all wells.
-
Add cell lysis buffer (e.g., 100 µL of 0.1 M HCl) to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
-
cAMP ELISA:
-
Follow the instructions provided with the commercial cAMP ELISA kit. A general procedure is as follows:
-
Add standards and cell lysates to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add the AP-conjugated cAMP to all wells (except blanks).
-
Incubate the plate, typically for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the pNPP substrate solution to each well and incubate at room temperature until sufficient color development (usually 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Standard Curve:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Use a suitable curve-fitting model (e.g., four-parameter logistic regression) to determine the equation of the standard curve.
-
-
cAMP Concentration Calculation:
-
Use the standard curve equation to calculate the concentration of cAMP in each of the experimental samples from their absorbance values.
-
-
IC50 Determination:
-
Plot the calculated cAMP concentrations against the corresponding concentrations of this compound.
-
Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the PGE2-stimulated cAMP production.
-
Data Presentation
The quantitative data from the experiment should be summarized in tables for clarity and ease of comparison.
Table 1: cAMP Standard Curve Data
| cAMP Concentration (pmol/mL) | Absorbance (405 nm) - Replicate 1 | Absorbance (405 nm) - Replicate 2 | Mean Absorbance |
| 0 | Value | Value | Value |
| Standard 1 | Value | Value | Value |
| Standard 2 | Value | Value | Value |
| Standard 3 | Value | Value | Value |
| Standard 4 | Value | Value | Value |
| Standard 5 | Value | Value | Value |
Table 2: this compound Dose-Response Data
| This compound Conc. (nM) | Mean Absorbance (405 nm) | Calculated cAMP (pmol/mL) | % Inhibition |
| 0 (Vehicle) | Value | Value | 0 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| Concentration 6 | Value | Value | Value |
| Concentration 7 | Value | Value | Value |
| IC50 (nM) | Calculated Value |
Conclusion
This application note provides a comprehensive framework for establishing a robust and reliable cAMP assay to characterize the inhibitory effects of this compound on the EP4 receptor. By following the detailed protocol and utilizing the provided diagrams and data presentation formats, researchers can effectively determine the potency of this compound and similar compounds, facilitating drug discovery and development efforts targeting the PGE2/EP4/cAMP signaling axis.
References
- 1. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER-819762 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor EP4. PGE2 is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune response, and cancer. The EP4 receptor, a G-protein coupled receptor, is a critical transducer of PGE2 signaling, primarily through the cyclic AMP (cAMP) pathway.[1][2] By blocking the PGE2/EP4 axis, this compound offers a valuable tool for investigating the role of this pathway in various primary cell types and for exploring its therapeutic potential.
These application notes provide detailed protocols for the use of this compound in primary human T cell and chondrocyte cultures, two cell types where PGE2/EP4 signaling is of significant interest.
Mechanism of Action
This compound acts as a competitive antagonist at the EP4 receptor, preventing the binding of its natural ligand, PGE2. This blockade inhibits the downstream signaling cascade, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.[1][2] In immune cells, particularly T cells, this can modulate differentiation and effector functions.[1][2][3]
Signaling Pathway of PGE2 via EP4 Receptor
The following diagram illustrates the signaling pathway initiated by PGE2 binding to the EP4 receptor and the point of inhibition by this compound.
Caption: PGE2/EP4 signaling pathway and inhibition by this compound.
Application 1: Modulation of Human Primary T Cell Differentiation
PGE2 has been shown to influence the differentiation of T helper (Th) cells, particularly promoting the expansion of Th17 cells and inhibiting Th1 differentiation.[1] this compound can be used to counteract these effects and study the role of EP4 signaling in T cell-mediated immune responses.
Experimental Workflow for T Cell Culture
Caption: Experimental workflow for studying this compound in primary T cells.
Protocol: Inhibition of Th17 Differentiation in Primary Human CD4+ T Cells
1. Isolation and Purification of CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T cells from PBMCs using a CD4+ T cell isolation kit (negative selection is recommended to avoid premature activation).
2. T Cell Activation and Culture:
-
Resuspend purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042).
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Activate the T cells using anti-CD3/CD28 T cell activator beads at a 1:1 bead-to-cell ratio.
3. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the same day as activation, add this compound to the cell cultures at various final concentrations. A dose-response experiment is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
4. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3 to 5 days.
5. Analysis:
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IL-17A and IFN-γ using ELISA kits to assess Th17 and Th1 differentiation, respectively.
-
Flow Cytometry: For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, stain for surface markers (CD4), fix, permeabilize, and stain for intracellular IL-17A and IFN-γ.
Quantitative Data Summary
| Treatment Group | This compound Concentration (nM) | IL-17A Production (pg/mL) | IFN-γ Production (pg/mL) |
| Vehicle Control | 0 (DMSO) | Expected High | Expected Moderate |
| This compound | 1 | Expected Decrease | Expected Increase/No Change |
| This compound | 10 | Expected Decrease | Expected Increase/No Change |
| This compound | 100 | Expected Significant Decrease | Expected Increase/No Change |
| This compound | 1000 | Expected Strong Decrease | Expected Increase/No Change |
Note: The IC50 for this compound in a cAMP-dependent reporter assay was reported as 59 ± 6 nM, suggesting that concentrations in the range of 10-1000 nM should be effective.[1] Optimal concentrations may vary depending on the specific primary cell type and donor variability.
Application 2: Investigation of Inflammatory Responses in Primary Human Chondrocytes
PGE2 is a key mediator of inflammation and cartilage degradation in osteoarthritis. The EP4 receptor is expressed on chondrocytes and its activation can lead to the production of matrix metalloproteinases (MMPs) and inflammatory cytokines. This compound can be utilized to explore the potential of EP4 antagonism in mitigating these catabolic effects.
Protocol: Inhibition of IL-1β-induced Inflammatory Response in Primary Human Chondrocytes
1. Isolation and Culture of Human Chondrocytes:
-
Isolate primary human chondrocytes from articular cartilage obtained from tissue donors. This typically involves enzymatic digestion of the cartilage matrix.
-
Culture the isolated chondrocytes in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin until they reach 80-90% confluency.
2. Pre-treatment with this compound:
-
Seed the chondrocytes in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium and pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.
3. Stimulation with IL-1β:
-
After the pre-treatment period, stimulate the chondrocytes with recombinant human IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.
4. Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
5. Analysis:
-
Gene Expression Analysis (qPCR): Extract total RNA from the chondrocytes and perform quantitative real-time PCR to measure the mRNA expression levels of key inflammatory and catabolic genes, such as MMP13, ADAMTS5, IL6, and COX2.
-
Protein Analysis (ELISA): Collect the culture supernatant and measure the concentration of secreted proteins like MMP-13 and IL-6 using ELISA kits.
Quantitative Data Summary
| Treatment Group | This compound Concentration (nM) | IL-1β (10 ng/mL) | MMP13 mRNA Expression (Fold Change) | IL-6 Secretion (pg/mL) |
| Untreated Control | 0 | - | 1.0 | Baseline |
| IL-1β Control | 0 | + | Expected High Increase | Expected High Increase |
| This compound + IL-1β | 10 | + | Expected Decrease | Expected Decrease |
| This compound + IL-1β | 100 | + | Expected Significant Decrease | Expected Significant Decrease |
| This compound + IL-1β | 1000 | + | Expected Strong Decrease | Expected Strong Decrease |
Key Experimental Protocols
cAMP Measurement Assay
As this compound's mechanism of action involves the cAMP pathway, directly measuring intracellular cAMP levels can confirm its inhibitory effect.
1. Cell Preparation and Treatment:
-
Plate primary cells (e.g., T cells or chondrocytes) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with PGE2 (e.g., 100 nM) for 15 minutes to induce cAMP production.
2. Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
3. cAMP Measurement:
-
Perform the cAMP measurement according to the manufacturer's instructions of a competitive ELISA-based cAMP assay kit.
Western Blot for Signaling Proteins
To investigate downstream effects of EP4 signaling, Western blotting can be used to assess the phosphorylation of key signaling proteins like CREB.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the PGE2/EP4 signaling pathway in primary cell cultures. The protocols outlined above provide a framework for investigating its effects on immune cell differentiation and inflammatory responses in chondrocytes. Researchers are encouraged to optimize these protocols for their specific primary cell types and experimental conditions.
References
Application Notes and Protocols for ER-819762 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a key mediator in inflammatory pathways and has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis.[3] this compound has demonstrated oral activity in murine models of arthritis, where it effectively suppresses disease progression and inflammatory responses.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on published preclinical research.
Quantitative Data Summary
The following table summarizes the effective doses of this compound used in various in vivo and ex vivo mouse models of arthritis.
| Animal Model | Dosing Regimen | Route of Administration | Vehicle | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1 mice | Up to 100 mg/kg, daily (prophylactic or therapeutic) | Oral | 0.5% (w/v) methylcellulose (B11928114) | Dose-dependently suppressed clinical signs of arthritis, delayed disease onset, and retarded bone erosion.[2][4] | Chen Q, et al. 2010.[4] |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis in mice | Up to 100 mg/kg, daily (prophylactic or therapeutic) | Oral | 0.5% (w/v) methylcellulose | Significantly reduced arthritis severity and delayed disease onset. Suppressed disease progression when administered after arthritis establishment.[2][4] | Chen Q, et al. 2010.[4] |
| Ex vivo lymph node studies from bCII-immunized DBA/1 mice | 30 mg/kg, daily | Oral | 0.5% (w/v) methylcellulose | Suppressed Th1 and Th17 cytokine production in draining lymph nodes.[4] | Chen Q, et al. 2010.[4] |
Signaling Pathway
This compound exerts its therapeutic effects by antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, PGE2. The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase (AC), increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[5][6] The EP4 receptor can also signal through a Gαs/cAMP/Epac pathway and a β-arrestin-mediated pathway that can activate PI3K/Akt signaling.[6][7][8] By blocking the initial binding of PGE2, this compound prevents the activation of these pro-inflammatory signaling pathways.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water for injection
-
Weighing scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This will serve as the vehicle.
-
Levigate the this compound powder with a small amount of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
The final concentration of the suspension should be calculated to allow for an administration volume of 10 mL/kg per mouse.[4]
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
Prophylactic Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model
Experimental Workflow:
Caption: Prophylactic Treatment Workflow in a CIA Mouse Model.
Detailed Protocol:
-
Induction of CIA:
-
On day 0, immunize male DBA/1 mice (8-10 weeks old) at the base of the tail with 100 µg of bovine type II collagen (bCII) emulsified in Complete Freund's Adjuvant (CFA).
-
-
Treatment Initiation:
-
Booster Immunization:
-
On day 21, administer a booster immunization with 100 µg of bCII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for the onset and severity of arthritis. Clinical signs can be scored based on paw swelling and redness.
-
Continue daily treatment and monitoring until the study endpoint (typically around day 40-50).
-
-
Endpoint Analysis:
-
At the study endpoint, collect paws for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Collect serum or draining lymph nodes for cytokine profiling (e.g., IFN-γ, IL-17) to assess the immunological effects of the treatment.
-
Therapeutic Treatment in a GPI-Induced Arthritis Mouse Model
Experimental Workflow:
Caption: Therapeutic Treatment Workflow in a GPI-Induced Arthritis Model.
Detailed Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice with recombinant human glucose-6-phosphate isomerase (GPI) to induce arthritis.
-
-
Disease Onset and Treatment Initiation:
-
Monitoring and Evaluation:
-
Continue daily treatment and monitor the clinical score of arthritis for the duration of the study.
-
-
Endpoint Analysis:
Disclaimer
This document is intended for research purposes only and is not for human or veterinary use. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of a Novel Kinase Inhibitor (NKI-819762) in a Murine Collagen-Induced Arthritis Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1][2][3] The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, including synovial hyperplasia, inflammatory cell infiltration, cartilage degradation, and bone erosion.[4][5][6] This model is invaluable for investigating disease pathogenesis and evaluating the efficacy of potential therapeutic agents.[5][7] Key signaling pathways implicated in the pathogenesis of RA include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and PI3K-Akt pathways, which regulate the production of pro-inflammatory cytokines and mediators of joint destruction.[1][2][8][9]
These application notes provide a detailed protocol for the administration and efficacy evaluation of NKI-819762, a hypothetical novel kinase inhibitor, in a murine CIA model. The provided methodologies and data serve as a guide for researchers investigating the therapeutic potential of kinase inhibitors in inflammatory arthritis.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the efficacy of NKI-819762 in the CIA model.
Table 1: Arthritis Score
| Treatment Group | Day 28 | Day 35 | Day 42 | Day 49 |
| Vehicle Control | 1.5 ± 0.3 | 4.8 ± 0.7 | 8.2 ± 1.1 | 10.5 ± 1.5 |
| NKI-819762 (10 mg/kg) | 1.2 ± 0.2 | 3.1 ± 0.5 | 5.5 ± 0.8 | 6.8 ± 1.0 |
| NKI-819762 (30 mg/kg) | 0.8 ± 0.1 | 1.9 ± 0.3 | 3.2 ± 0.5 | 4.1 ± 0.6 |
| Dexamethasone (1 mg/kg) | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.1 ± 0.4 | 2.5 ± 0.5** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Paw Thickness (mm)
| Treatment Group | Day 28 | Day 35 | Day 42 | Day 49 |
| Vehicle Control | 2.1 ± 0.1 | 2.8 ± 0.2 | 3.5 ± 0.3 | 4.2 ± 0.4 |
| NKI-819762 (10 mg/kg) | 2.0 ± 0.1 | 2.4 ± 0.2 | 2.8 ± 0.2 | 3.2 ± 0.3 |
| NKI-819762 (30 mg/kg) | 1.9 ± 0.1 | 2.1 ± 0.1 | 2.3 ± 0.2 | 2.5 ± 0.2 |
| Dexamethasone (1 mg/kg) | 1.8 ± 0.1 | 1.9 ± 0.1 | 2.0 ± 0.1 | 2.1 ± 0.1** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Serum Cytokine Levels (pg/mL) on Day 49
| Treatment Group | TNF-α | IL-6 | IL-17 |
| Vehicle Control | 152.3 ± 18.5 | 210.8 ± 25.4 | 85.6 ± 10.2 |
| NKI-819762 (10 mg/kg) | 101.7 ± 12.3 | 145.2 ± 17.5 | 58.3 ± 7.0 |
| NKI-819762 (30 mg/kg) | 65.4 ± 8.1 | 88.9 ± 10.7 | 35.1 ± 4.2 |
| Dexamethasone (1 mg/kg) | 42.1 ± 5.3 | 55.7 ± 6.8 | 22.4 ± 2.7 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted for DBA/1 mice, which are genetically susceptible to CIA.[10]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[7]
-
Bovine Type II Collagen (CII), lyophilized
-
0.05 M Acetic Acid, sterile
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
Procedure:
-
Preparation of CII Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.
-
Prepare a 1:1 emulsion of the CII solution with CFA. To do this, draw equal volumes of the CII solution and CFA into two separate syringes connected by a Luer lock.
-
Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[7] The total dose per mouse is 100 µg of CII.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution (2 mg/mL) with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.[7]
-
Preparation and Administration of NKI-819762
Materials:
-
NKI-819762
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of NKI-819762 in the chosen vehicle.
-
Prepare dosing solutions of 10 mg/kg and 30 mg/kg based on the average body weight of the mice.
-
-
Administration:
-
Begin treatment on day 21, concurrent with the booster immunization, and continue daily until the end of the study (e.g., day 49).
-
Administer the prepared NKI-819762 solution or vehicle control orally via gavage.
-
Assessment of Arthritis
Procedure:
-
Clinical Scoring:
-
Visually score the paws three times a week, starting from day 21.
-
Use a scoring system from 0 to 4 for each paw:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Significant erythema and swelling encompassing the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper three times a week.
-
An increase in paw thickness is indicative of inflammation.
-
Cytokine Analysis
Procedure:
-
At the end of the study, collect blood samples via cardiac puncture and process to obtain serum.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 in the serum using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for the CIA model and NKI-819762 administration.
Caption: Hypothetical mechanism of action of NKI-819762 via JAK-STAT pathway inhibition.
References
- 1. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 2. conquest.health [conquest.health]
- 3. researchgate.net [researchgate.net]
- 4. Collagen-induced arthritis, an animal model of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdbioproducts.com [mdbioproducts.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of ER-819762 DMSO Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, cancer, and bone metabolism.[2][3][4] Given its role as a key signaling modulator, this compound is a valuable tool for investigating the biological functions of the EP4 receptor.
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of organic molecules like this compound due to its high solubilizing capacity.[5][6] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO.
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO is not widely published, it is known to be soluble in DMSO for the preparation of stock solutions used in biological assays. Researchers should perform a small-scale solubility test to determine the optimal concentration for their specific lot of the compound.
| Property | Data | Source |
| Compound Name | This compound | N/A |
| Mechanism of Action | Antagonist of Prostaglandin E2 Receptor 4 (EP4) | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5][7] |
| Known In Vitro Activity | Suppresses human EP4 receptor-mediated cell signaling (IC50 = 59 ± 6 nmol·L−1 in a cAMP-dependent reporter assay) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [8][9] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the steps for preparing a concentrated stock solution of this compound in DMSO. It is recommended to start with a small quantity to confirm solubility before proceeding with larger amounts.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Cap the tube securely. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid solubilization. Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8][9]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of diluted working solutions from a concentrated DMSO stock for use in aqueous-based biological assays, such as cell culture experiments.
Materials:
-
Concentrated this compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sterile tubes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): To prevent precipitation of the compound, it is best to perform serial dilutions in DMSO first before adding to the final aqueous medium.[5]
-
Final Dilution: Add the final, diluted DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
-
Mixing: Immediately after adding the compound to the aqueous medium, mix the solution thoroughly by vortexing or repeated pipetting to ensure homogeneity and minimize precipitation.
-
Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[5]
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow
Caption: Workflow for preparing DMSO stock and aqueous working solutions of this compound.
Signaling Pathway
This compound acts by blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor. This prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP) and the subsequent activation of downstream effectors like Protein Kinase A (PKA).[1][3][4]
Caption: Inhibition of the PGE2-EP4-cAMP signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols: Preparing ER-819762 Working Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gs-adenylyl cyclase-cAMP pathway. However, it can also couple to Gi, activating the PI3K-Akt signaling cascade. This signaling plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and cancer progression. This compound has been shown to inhibit Th1 differentiation and Th17 expansion, as well as suppress the production of the pro-inflammatory cytokine IL-23 by dendritic cells.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture for studying its effects on key cellular signaling pathways and immune cell differentiation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/System | IC50 / Effective Concentration | Reference |
| EP4 Receptor Antagonism | Human EP4 receptor-mediated cAMP signaling | IC50: 59 ± 6 nM | [1] |
| Th1 Differentiation Inhibition | Murine CD4+ T cells | Up to 10 µM showed no toxicity and inhibited IFN-γ production | [1] |
| Th17 Expansion Inhibition | Murine CD4+ T cells | Concentration-dependent inhibition | [1] |
| IL-23 Secretion Inhibition | Human monocyte-derived dendritic cells | Significant inhibition at ≥ 10 nM | [1] |
Cytotoxicity Data
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | Murine CD4+ T cells | Non-toxic concentration | Up to 10 µM | [1] |
Mandatory Visualization
EP4 Receptor Signaling Pathway
Caption: EP4 receptor signaling pathways.
Experimental Workflow: Inhibition of T-Cell Differentiation
Caption: Workflow for T-Cell Differentiation Assay.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640 or DMEM)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 489.66 g/mol .
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.8966 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
In Vitro T-Cell Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
For Th1 differentiation: Recombinant IL-12, Anti-IL-4 antibody
-
For Th17 differentiation: Recombinant IL-6, Recombinant TGF-β, Anti-IFN-γ antibody, Anti-IL-4 antibody
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Antibodies for intracellular cytokine staining (anti-IFN-γ, anti-IL-17)
Protocol:
-
Plate Coating (for plate-bound antibodies):
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before seeding the cells.
-
-
Cell Seeding and Treatment:
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium.
-
Seed the cells at a density of 1-2 x 10^5 cells per well in the pre-coated 96-well plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the appropriate polarizing cytokines and neutralizing antibodies for either Th1 or Th17 differentiation to the respective wells.
-
Add the desired concentrations of this compound working solutions or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.
-
-
Analysis:
-
Intracellular Cytokine Staining:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells using an appropriate fixation/permeabilization buffer kit.
-
Perform intracellular staining with fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17 (for Th17).
-
Analyze the cells by flow cytometry to determine the percentage of IFN-γ+ and IL-17+ cells within the CD4+ T cell population.
-
-
ELISA:
-
Collect the culture supernatants before restimulation.
-
Measure the concentration of IFN-γ and IL-17 in the supernatants using commercially available ELISA kits.
-
-
cAMP Measurement Assay
This protocol measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)
-
96-well or 384-well assay plates
Protocol:
-
Cell Seeding:
-
Seed the EP4-expressing cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for PI3K/Akt Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of Akt, a downstream effector of the PI3K pathway.
Materials:
-
Cells expressing the EP4 receptor
-
Cell culture medium
-
PGE2
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with PGE2 for the appropriate time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with anti-total Akt and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt and loading control signals.
-
Cell Viability/Cytotoxicity Assay
This protocol determines the cytotoxic potential of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent like CellTiter-Blue)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add a range of concentrations of this compound, vehicle control, and a positive control to the wells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the CC50 (50% cytotoxic concentration) value if applicable.
-
References
Application Notes and Protocols: ER-819762 Treatment of Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] Prostaglandin E2 is a lipid mediator that plays a crucial, albeit complex, role in the modulation of dendritic cell (DC) function, primarily through its receptors EP2 and EP4.[3][4] In various contexts, particularly within the tumor microenvironment, elevated levels of PGE2 can lead to dendritic cell dysfunction, thereby suppressing anti-tumor immunity.[5][6]
These application notes provide a comprehensive overview of the effects of this compound on dendritic cells, based on the known roles of the PGE2-EP4 signaling axis. The provided protocols offer a starting point for researchers investigating the immunomodulatory properties of this compound.
Mechanism of Action
Prostaglandin E2 signaling through the EP4 receptor on dendritic cells has been shown to induce a tolerogenic or immunosuppressive phenotype.[7] This is achieved through several mechanisms:
-
Modulation of Cytokine Production: PGE2-EP4 signaling enhances the production of the immunosuppressive cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interleukin-23 (IL-23), while inhibiting the production of Interleukin-12 (IL-12), a key cytokine for the development of T helper 1 (Th1) responses.[8][9]
-
Influence on T Cell Differentiation: By altering the cytokine milieu, PGE2-EP4 signaling steers T cell differentiation away from the anti-tumor Th1 phenotype and promotes the expansion of regulatory T cells (Tregs) and Th17 cells.[9][10]
-
Regulation of Maturation Markers: The PGE2-EP4 axis can upregulate the expression of certain maturation markers, such as the chemokine receptor CCR7, which is crucial for DC migration to lymph nodes.[7][8] However, it can concurrently suppress the expression of other co-stimulatory molecules like MHC class II, CD80, and CD86, leading to a functionally impaired, or "tolerogenic," dendritic cell.[3][7]
This compound, by selectively blocking the EP4 receptor, is expected to counteract these immunosuppressive effects of PGE2 on dendritic cells, thereby restoring their ability to mount an effective anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the expected effects of this compound on dendritic cell function based on the antagonism of the PGE2-EP4 pathway. The data is derived from studies on EP4 signaling and direct, albeit limited, studies on this compound.
Table 1: Effect of this compound on Dendritic Cell Cytokine Production
| Cytokine | Expected Effect of this compound Treatment | Reference |
| IL-23 | Decrease | [9] |
| IL-10 | Decrease | [3][8][11] |
| IL-12 | Increase | [11] |
| IL-6 | Decrease | [5][11] |
Table 2: Effect of this compound on Dendritic Cell Surface Marker Expression
| Surface Marker | Expected Effect of this compound Treatment | Reference |
| MHC Class II | Increase | [3][12] |
| CD80 | Increase | [7][8] |
| CD86 | Increase | [7][8] |
| CD83 | No significant change or slight decrease | [8] |
| CCR7 | Decrease | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Generation and Treatment of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Objective: To assess the effect of this compound on the maturation and cytokine production of human Mo-DCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD14, anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CCR7)
-
ELISA kits for human IL-10, IL-12p70, and IL-23
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
Methodology:
-
Mo-DC Generation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T75 flask and allow monocytes to adhere for 2 hours.
-
Remove non-adherent cells and culture the adherent monocytes in cell culture medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature DCs (iDCs).
-
-
This compound Treatment and Maturation:
-
Harvest iDCs and resuspend in fresh culture medium.
-
Pre-treat iDCs with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Induce maturation by adding LPS (e.g., 100 ng/mL) and continue to culture for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells, wash with FACS buffer, and stain with fluorescently labeled antibodies against surface markers to assess maturation status.
-
ELISA: Collect cell culture supernatants and measure the concentrations of IL-10, IL-12p70, and IL-23 using commercially available ELISA kits.
-
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
Objective: To evaluate the functional capacity of this compound-treated DCs to stimulate T cell proliferation.
Materials:
-
Mature Mo-DCs generated and treated as in Protocol 1
-
Allogeneic T cells (isolated from a different donor)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
Cell culture medium
Methodology:
-
Co-culture mature, treated DCs with allogeneic T cells at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well plate for 3-5 days.
-
Assess T cell proliferation by adding ³H-thymidine for the last 18 hours of culture and measuring its incorporation, or by analyzing CFSE dilution using flow cytometry.
Visualizations
Caption: PGE2-EP4 Signaling Pathway in Dendritic Cells and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effect of this compound on dendritic cells.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 modulates dendritic cell function via EP2 and EP4 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 activation induces tolerogenic dendritic cells to mitigate ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2-EP4 signaling steers cDC2 maturation toward the induction of suppressive T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-prostanoid (EP)2/EP4 receptor-dependent maturation of human monocyte-derived dendritic cells and induction of helper T2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Measuring Cytokine Production Following ER-819762 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2][3] Prostaglandin E2 is a key inflammatory mediator that has been shown to play a significant role in modulating immune responses, in part by influencing the differentiation and function of T helper (Th) cells. Specifically, PGE2, through its EP4 receptor, promotes the differentiation of Th1 cells and the expansion of Th17 cells, both of which are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.[1][2][3] this compound, by blocking the EP4 receptor, has been demonstrated to inhibit Th1 differentiation and Th17 expansion, leading to a reduction in the production of their hallmark cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[1][2][3]
These application notes provide detailed protocols for researchers to assess the in vitro effects of this compound on cytokine production by murine T helper cells. The provided methodologies cover the differentiation of naive CD4+ T cells into Th1 and Th17 lineages, the treatment with this compound, and the subsequent quantification of IFN-γ and IL-17 in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a protocol for evaluating the effect of this compound on interleukin-23 (IL-23) production by dendritic cells is included, as IL-23 is a key cytokine for the expansion and maintenance of Th17 cells.[1][4]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on cytokine production based on published findings. These tables are intended to serve as a reference for expected results when following the provided protocols.
Table 1: Effect of this compound on IFN-γ Production by Differentiating Th1 Cells
| Treatment Group | This compound Concentration (nM) | IFN-γ Concentration (ng/mL) | Percent Inhibition (%) |
| Vehicle Control | 0 | Value | 0 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 1000 | Value | Value |
*Values are representative and should be determined experimentally.
Table 2: Effect of this compound on IL-17 Production by Differentiating Th17 Cells
| Treatment Group | This compound Concentration (nM) | IL-17 Concentration (ng/mL) | Percent Inhibition (%) |
| Vehicle Control | 0 | Value | 0 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 1000 | Value | Value |
*Values are representative and should be determined experimentally.
Table 3: Effect of this compound on IL-23 Production by Dendritic Cells
| Treatment Group | This compound Concentration (nM) | IL-23 Concentration (pg/mL) | Percent Inhibition (%) |
| Vehicle Control | 0 | Value | 0 |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 1000 | Value | Value |
*Values are representative and should be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: PGE2-EP4 Signaling Pathway in T Cell Differentiation.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Th1 Cells and Treatment with this compound
This protocol describes the differentiation of naive CD4+ T cells into Th1 effector cells and the assessment of this compound's effect on IFN-γ production.
Materials:
-
Naive CD4+ T cell isolation kit (murine)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody (functional grade)
-
Anti-mouse CD28 antibody (functional grade)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-12
-
Anti-mouse IL-4 antibody
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IFN-γ ELISA kit (murine)
Procedure:
-
Plate Coating:
-
Aseptically coat the wells of a 24-well plate with anti-mouse CD3ε antibody at a concentration of 2 µg/mL in sterile PBS.
-
Incubate the plate overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Cell Isolation:
-
Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using a commercially available isolation kit according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Prepare Th1 differentiation medium: Complete RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant mouse IL-2, 10 ng/mL recombinant mouse IL-12, and 10 µg/mL anti-mouse IL-4 antibody.
-
Resuspend the isolated naive CD4+ T cells in the Th1 differentiation medium at a density of 1 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each well of the anti-CD3ε coated plate.
-
Add soluble anti-mouse CD28 antibody to each well at a final concentration of 2 µg/mL.
-
Add this compound at the desired final concentrations (e.g., 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control group.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of IFN-γ in the supernatants using a murine IFN-γ ELISA kit according to the manufacturer's protocol.
-
Protocol 2: In Vitro Differentiation of Murine Th17 Cells and Treatment with this compound
This protocol details the differentiation of naive CD4+ T cells into Th17 effector cells and the evaluation of this compound's impact on IL-17 production.
Materials:
-
Naive CD4+ T cell isolation kit (murine)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody (functional grade)
-
Anti-mouse CD28 antibody (functional grade)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IFN-γ antibody
-
Anti-mouse IL-4 antibody
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-17 ELISA kit (murine)
Procedure:
-
Plate Coating:
-
Follow the same plate coating procedure as described in Protocol 1.
-
-
Cell Isolation:
-
Isolate naive CD4+ T cells as described in Protocol 1.
-
-
Cell Culture and Treatment:
-
Prepare Th17 differentiation medium: Complete RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant mouse IL-6, 1 ng/mL recombinant human TGF-β1, 10 µg/mL anti-mouse IFN-γ antibody, and 10 µg/mL anti-mouse IL-4 antibody.
-
Resuspend the isolated naive CD4+ T cells in the Th17 differentiation medium at a density of 1 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each well of the anti-CD3ε coated plate.
-
Add soluble anti-mouse CD28 antibody to each well at a final concentration of 2 µg/mL.
-
Add this compound at the desired final concentrations to the respective wells. Include a vehicle control group.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
Supernatant Collection and Analysis:
-
Collect and store the supernatants as described in Protocol 1.
-
Quantify the concentration of IL-17 in the supernatants using a murine IL-17 ELISA kit according to the manufacturer's protocol.
-
Protocol 3: IL-23 Production by Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Treatment with this compound
This protocol outlines the generation of BMDCs, their stimulation to produce IL-23, and the assessment of this compound's inhibitory effect.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant mouse GM-CSF
-
Recombinant mouse IL-4
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-23 ELISA kit (murine)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant mouse GM-CSF, and 10 ng/mL recombinant mouse IL-4.
-
On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation and Treatment:
-
Plate the immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with this compound at the desired final concentrations for 1 hour. Include a vehicle control group.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Supernatant Collection and Analysis:
-
Collect and store the supernatants as described in Protocol 1.
-
Quantify the concentration of IL-23 in the supernatants using a murine IL-23 ELISA kit according to the manufacturer's protocol.
-
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models (2010) | Qian Chen | 105 Citations [scispace.com]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
Application Notes & Protocols: In Vivo Pharmacokinetics of ER-819762
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols and application notes for conducting in vivo pharmacokinetic (PK) studies on the investigational compound ER-819762. The following sections detail the experimental design, methodologies for administration and sample collection, bioanalytical techniques, and data analysis. These guidelines are intended to assist in the preclinical assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in drug development.[1] The protocols are designed to be adaptable to various animal models and research objectives.
Data Presentation: Pharmacokinetic Parameters
The following tables are templates for summarizing the quantitative pharmacokinetic data for this compound following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | Data to be filled |
| T₁₂ | h | Data to be filled |
| AUC₀₋t | ng·h/mL | Data to be filled |
| AUC₀₋inf | ng·h/mL | Data to be filled |
| CL | mL/h/kg | Data to be filled |
| Vd | L/kg | Data to be filled |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value (Mean ± SD) |
| Cₘₐₓ | ng/mL | Data to be filled |
| Tₘₐₓ | h | Data to be filled |
| T₁₂ | h | Data to be filled |
| AUC₀₋t | ng·h/mL | Data to be filled |
| AUC₀₋inf | ng·h/mL | Data to be filled |
| F (%) | % | Data to be filled |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is crucial for obtaining relevant preclinical PK data. Common choices include rodents (mice or rats) and non-rodents (dogs or non-human primates).[2] The choice of species may depend on factors such as metabolic similarity to humans and the specific research question.
-
Species: Sprague-Dawley rats are a common initial choice for PK studies due to their well-characterized physiology and ease of handling.[3]
-
Health Status: Animals should be healthy, pathogen-free, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, unless fasting is required for the study.
Dose Formulation and Administration
The formulation of this compound will depend on its physicochemical properties. The goal is to prepare a formulation that is safe and ensures complete dissolution of the compound for accurate dosing.
-
Intravenous (IV) Formulation: A common vehicle for IV administration is a solution of 5% dextrose in water (D5W) or a saline solution, potentially with a co-solvent like PEG400 or DMSO if solubility is a concern.
-
Oral (PO) Formulation: For oral administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) in water.[4]
-
Dose Administration:
-
IV Administration: Administer the dose as a bolus injection into a tail vein (in rodents) or a cephalic vein (in larger animals). The injection volume should be appropriate for the animal's size (e.g., 5 mL/kg for rats).
-
PO Administration: Administer the dose via oral gavage. The volume should be controlled (e.g., 10 mL/kg for rats).
-
Blood Sample Collection
Serial blood sampling is performed to determine the concentration-time profile of this compound in plasma.
-
Sampling Sites: In rats, blood can be collected from the jugular vein (if cannulated), saphenous vein, or via cardiac puncture for a terminal sample.
-
Sampling Time Points: A typical sampling schedule for a PK study would be pre-dose (0 h), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.
Bioanalysis
The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The compound is separated on a chromatography column and then detected by a mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing its response to a standard curve prepared with known concentrations of the compound.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated: Key parameters include clearance (CL), volume of distribution (Vd), half-life (T₁₂), area under the curve (AUC), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ). For oral administration, bioavailability (F) is also calculated.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel therapeutic agent like this compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Caption: In vivo pharmacokinetics experimental workflow.
References
- 1. bioivt.com [bioivt.com]
- 2. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ER-819762 Concentration for T cell Differentiation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ER-819762 in T cell differentiation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T cells?
This compound is a novel and selective antagonist of the Prostaglandin E2 (PGE2) receptor 4 (EP4).[1] In the context of T cell differentiation, PGE2, often found in inflammatory environments, can promote the differentiation of T helper 1 (Th1) and Th17 cells through the EP4 receptor.[1] By blocking this receptor, this compound is expected to inhibit Th1 differentiation and Th17 expansion.[1]
Q2: What is the recommended starting concentration for this compound in a T cell differentiation assay?
Based on in vitro studies with this compound and other EP4 antagonists, a starting concentration in the range of 0.1 µM to 1 µM is recommended.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound expected to be toxic to T cells?
While specific cytotoxicity data for this compound is limited, other EP4 antagonists have been shown to have minimal impact on T cell viability at effective concentrations.[4] However, it is always recommended to perform a cell viability assay (e.g., using Trypan Blue, Propidium Iodide, or a commercially available kit) in parallel with your differentiation assay to assess any potential cytotoxic effects of this compound at the concentrations tested.
Q4: How can I assess the effect of this compound on T cell differentiation?
The effect of this compound on T cell differentiation can be assessed by measuring the frequency of Th1 and Th17 cells and their signature cytokine production. Key markers include:
-
Th1 cells: Intracellular staining for Interferon-gamma (IFN-γ) and the transcription factor T-bet.
-
Th17 cells: Intracellular staining for Interleukin-17A (IL-17A) and the transcription factor RORγt.[4][5]
These markers can be analyzed by flow cytometry. Additionally, secreted cytokines in the culture supernatant can be measured by ELISA or multiplex bead-based assays.
Q5: What is the signaling pathway downstream of the EP4 receptor that this compound inhibits?
The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily signals through the Gαs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This in turn activates Protein Kinase A (PKA), which can then influence downstream transcription factors such as CREB. The EP4 receptor can also activate the PI3K/Akt signaling pathway.[1] By blocking the EP4 receptor, this compound inhibits these downstream signaling events.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in T cell differentiation assays.
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound on Th1/Th17 differentiation | Suboptimal concentration of this compound: The concentration may be too low to effectively antagonize the EP4 receptor. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 10 µM). |
| Low or absent PGE2 in the culture: this compound acts as an antagonist, so its effect will only be observed if the EP4 receptor is being stimulated by its ligand, PGE2. | Consider adding exogenous PGE2 to the culture to stimulate the pathway that this compound is intended to block. A typical concentration to start with is 10 nM. | |
| Poor T cell differentiation: The overall differentiation protocol may not be optimal, masking the effect of the inhibitor. | Ensure that the polarizing cytokine cocktail for Th1 (e.g., IL-12) and Th17 (e.g., TGF-β, IL-6, IL-23) differentiation is fresh and used at the correct concentrations. Verify the viability and activation of your starting naïve CD4+ T cells. | |
| High T cell death | This compound cytotoxicity: Although unlikely at typical working concentrations, high concentrations of any small molecule can be toxic. | Perform a dose-response curve for this compound and assess cell viability at each concentration using a reliable method (e.g., flow cytometry with a viability dye). Select a concentration that effectively inhibits differentiation without significantly impacting viability. |
| Suboptimal culture conditions: T cells are sensitive to their environment. | Ensure proper cell density, media formulation, and incubation conditions (37°C, 5% CO₂). Avoid repeated freeze-thaw cycles of media supplements. | |
| High variability between replicates | Inconsistent compound dilution and addition: Small volumes of concentrated compounds can be difficult to pipette accurately. | Prepare a sufficient volume of each dilution to ensure accurate and consistent addition to each well. Use calibrated pipettes and proper pipetting techniques. |
| Uneven cell seeding: Inconsistent cell numbers per well will lead to variable results. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly before aliquoting into wells. | |
| Edge effects in the culture plate: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and differentiation. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on T Cell Viability
This protocol is designed to determine the optimal, non-toxic concentration range of this compound for your T cell differentiation assays.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom culture plate
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)
Procedure:
-
Prepare a single-cell suspension of PBMCs or CD4+ T cells in complete RPMI medium.
-
Seed 1 x 10⁵ cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested range is from 10 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: In Vitro Human Th1 and Th17 Differentiation Assay with this compound
This protocol details the differentiation of human naïve CD4+ T cells into Th1 and Th17 lineages in the presence of this compound.
Materials:
-
Human Naïve CD4+ T cells (isolated from PBMCs)
-
Complete RPMI medium
-
Anti-human CD3 antibody (for plate coating)
-
Soluble anti-human CD28 antibody
-
Recombinant human IL-12 (for Th1)
-
Anti-human IL-4 antibody (for Th1)
-
Recombinant human TGF-β1 (for Th17)
-
Recombinant human IL-6 (for Th17)
-
Recombinant human IL-23 (for Th17)
-
Recombinant human IL-1β (for Th17)
-
Anti-human IFN-γ antibody (for Th17)
-
Anti-human IL-4 antibody (for Th17)
-
This compound
-
PMA, Ionomycin, and Brefeldin A or Monensin (for intracellular cytokine staining)
-
Antibodies for flow cytometry: Anti-CD4, anti-IFN-γ, anti-IL-17A, and a viability dye.
Procedure:
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Cell Preparation: Isolate naïve CD4+ T cells from human PBMCs using a commercially available kit. Resuspend the cells in complete RPMI medium.
-
Prepare Differentiation Cocktails (2X concentration):
-
Th1 Cocktail: Complete RPMI with soluble anti-CD28 (4 µg/mL), IL-12 (40 ng/mL), and anti-IL-4 (2 µg/mL).
-
Th17 Cocktail: Complete RPMI with soluble anti-CD28 (4 µg/mL), TGF-β1 (20 ng/mL), IL-6 (40 ng/mL), IL-23 (40 ng/mL), IL-1β (20 ng/mL), anti-IFN-γ (2 µg/mL), and anti-IL-4 (2 µg/mL).
-
-
Prepare this compound Dilutions (4X concentration): Prepare serial dilutions of this compound in complete RPMI medium.
-
Cell Seeding and Treatment:
-
Add 50 µL of 4X this compound or vehicle control to the appropriate wells of the anti-CD3 coated plate.
-
Add 50 µL of 2X differentiation cocktail to the wells.
-
Add 100 µL of naïve CD4+ T cells (at 1 x 10⁶ cells/mL) to each well.
-
-
Incubation: Culture the cells for 5-6 days at 37°C in a 5% CO₂ incubator.
-
Restimulation and Intracellular Staining:
-
On the day of analysis, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4) and viability.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for IFN-γ and IL-17A.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ and IL-17A+ cells within the live CD4+ T cell population.
Data Presentation
Table 1: Example Dose-Response Data for this compound on T Cell Viability
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 98 ± 2 |
| 0.01 | 97 ± 3 |
| 0.1 | 96 ± 2 |
| 1 | 95 ± 4 |
| 10 | 85 ± 6 |
| 100 | 40 ± 8 |
Table 2: Example Data for the Effect of this compound on Th1 and Th17 Differentiation
| Treatment | % IFN-γ+ of CD4+ cells (Mean ± SD) | % IL-17A+ of CD4+ cells (Mean ± SD) |
| Unstimulated | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Th1 conditions + Vehicle | 25.6 ± 2.1 | N/A |
| Th1 conditions + 1 µM this compound | 15.3 ± 1.8 | N/A |
| Th17 conditions + Vehicle | 18.9 ± 1.5 | 12.4 ± 1.1 |
| Th17 conditions + 1 µM this compound | N/A | 6.8 ± 0.9 |
Visualizations
Caption: PGE2-EP4 Receptor Signaling Pathway in T Cells.
Caption: T Cell Differentiation Assay Workflow with this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2-EP2/EP4 signaling elicits mesoCAR T cell immunosuppression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ER-819762 Stability and Storage
Notice: Publicly available information regarding the specific stability and storage conditions of ER-819762 is limited. The following guidance is based on general best practices for research compounds. Researchers should always consult the manufacturer's or supplier's specific product documentation for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C . For short-term storage, refrigeration at 4°C is acceptable. The container should be tightly sealed to prevent moisture absorption and kept away from direct light.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C . To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: Are there any known incompatibilities or conditions to avoid?
While specific incompatibility data for this compound is not available, it is prudent to avoid:
-
Strong acids and bases.
-
Strong oxidizing agents.
-
Prolonged exposure to direct light.
-
Multiple freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no compound activity in experiment | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect solvent used for dissolution. | 1. Verify that the compound (solid and solution) has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh aliquots from a new stock solution that has not undergone multiple freeze-thaw cycles. 3. Confirm that the solvent used is appropriate for this compound and the experimental system. |
| Precipitate observed in the stock solution upon thawing | 1. The concentration of the solution may be too high for the storage temperature. 2. The compound has limited solubility in the chosen solvent at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. Perform a brief centrifugation before taking an aliquot for your experiment. |
| Inconsistent experimental results | 1. Degradation of the compound over time. 2. Inconsistent concentration in aliquots due to incomplete dissolution or precipitation. | 1. Use a freshly prepared stock solution or a new vial of the solid compound. 2. Ensure the stock solution is completely homogenous before preparing working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C.
Visual Guides
Caption: Workflow for handling and using this compound in experiments.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
Troubleshooting inconsistent results with ER-819762
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound ER-819762.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, a key component of the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, including but not limited to, A375 (melanoma), HCT116 (colon cancer), and MIA PaCa-2 (pancreatic cancer).
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, please refer to specific formulation protocols. It is crucial to ensure the final concentration of DMSO in cell culture media is non-toxic to the cells (typically <0.1%).
Troubleshooting Guide
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.
Possible Causes and Solutions:
| Cause | Recommendation |
| Reagent Preparation | Ensure this compound stock solution is fully dissolved and vortexed before each use. Prepare fresh serial dilutions for each experiment. |
| Cell Health and Density | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Incubation Time | Strictly adhere to the specified incubation time with this compound. Variations in incubation can significantly alter the apparent IC50. |
| Assay Reagent Variability | Use the same lot of assay reagents (e.g., CellTiter-Glo®) for all experiments within a study to minimize lot-to-lot variability. |
| Pipetting Accuracy | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of the compound and reagents. |
High Background Signal in Western Blot
Problem: Your Western blot analysis for phosphorylated ERK (p-ERK) shows a high background, making it difficult to quantify the inhibitory effect of this compound.
Possible Causes and Solutions:
| Cause | Recommendation |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Ensure all wells of the plate are washed thoroughly and equally. |
| Antibody Concentration | Optimize the concentration of the primary and secondary antibodies. High antibody concentrations can lead to non-specific binding. |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Contaminated Reagents | Use freshly prepared buffers and reagents to avoid contamination that can lead to high background.[1] |
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot Analysis of p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
Technical Support Center: ER-819762 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ER-819762, a potent and selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a novel and potent antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor with an IC50 value of 59 nM in a cAMP-dependent reporter assay.[1][2] It has been reported to be highly selective for the EP4 receptor. In a screening panel of 107 G-protein coupled receptors (GPCRs), this compound, at a concentration of 1 µmol/L, did not exhibit agonistic or antagonistic activity on other related PGE2 receptors (EP1, EP2, and EP3) or any other receptor in the panel.[2]
Q2: What are potential, though currently undocumented, off-target effects of this compound?
While this compound has shown high selectivity in specific assays, off-target effects can still theoretically occur through various mechanisms, including:
-
Interaction with other receptors or enzymes: At higher concentrations, the compound may interact with other structurally related or unrelated proteins.
-
Modulation of downstream signaling pathways: The intended inhibition of the EP4 pathway may have unforeseen consequences on other interconnected signaling cascades.
-
"Off-target" effects related to the biological system: The observed phenotype may be a result of the compound's effect on a specific cell type or tissue that was not the primary focus of the initial investigation.
Q3: My experimental results with this compound are inconsistent with known EP4 receptor biology. How can I begin to investigate potential off-target effects?
If you observe unexpected phenotypes or data that cannot be explained by the antagonism of the EP4 receptor, a systematic investigation is recommended. Please refer to the Troubleshooting Guide section below for a step-by-step approach to investigating these discrepancies.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cellular Assays
You are observing a cellular phenotype (e.g., changes in cell viability, morphology, or gene expression) that is not consistent with the known functions of the EP4 receptor in your cell type.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively inhibiting the EP4 receptor in your experimental system. This can be done by measuring downstream effectors of EP4 signaling, such as cyclic AMP (cAMP) levels, following stimulation with a selective EP4 agonist (e.g., PGE1-alcohol).
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs only at high concentrations of this compound, it may be indicative of an off-target effect. Compare the concentration range for the unexpected phenotype with the IC50 for EP4 antagonism.
-
Use a Structurally Unrelated EP4 Antagonist: To confirm that the observed effect is due to EP4 antagonism and not an off-target effect of this compound's specific chemical structure, use a different, structurally unrelated EP4 antagonist. If the unexpected phenotype is not replicated with the alternative antagonist, it suggests a potential off-target effect of this compound.
-
Rescue Experiment: If your cell system allows, perform a rescue experiment by overexpressing the EP4 receptor. If the phenotype is on-target, increasing the receptor level may overcome the inhibition by this compound.
Data Presentation: Investigating Off-Target Effects
To systematically investigate and document potential off-target effects, we recommend compiling your data in a structured format. Below are template tables that can be adapted for your specific experiments.
Table 1: Comparative Analysis of EP4 Antagonists
| Feature | This compound | Structurally Unrelated EP4 Antagonist | Vehicle Control |
| Concentration | N/A | ||
| On-Target Effect (e.g., % cAMP inhibition) | |||
| Unexpected Phenotype (quantifiable metric) | |||
| Cell Viability (%) |
Table 2: Kinase Selectivity Profiling Results
| Kinase | % Inhibition by this compound (1 µM) | % Inhibition by this compound (10 µM) |
| Kinase 1 | ||
| Kinase 2 | ||
| Kinase 3 | ||
| ... |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the potential interaction of this compound with a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) or in-house kinase assay platform
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test at various concentrations (e.g., 1 µM and 10 µM).
-
Kinase Panel Selection: Choose a diverse panel of kinases, including representatives from different families of the human kinome.
-
Assay Performance: The kinase assays are typically performed in a multi-well plate format.
-
Add the kinase, a suitable substrate (peptide or protein), and ATP to each well.
-
Add this compound at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase.
-
Incubate the reaction for the specified time at the appropriate temperature.
-
-
Signal Detection: Stop the kinase reaction and measure the activity using a suitable detection method. This is often a luminescence- or fluorescence-based readout that measures ATP consumption or substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of kinase activity by this compound relative to the vehicle control. Significant inhibition (typically >50% at 1 µM or 10 µM) of a kinase suggests a potential off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and can be used to identify off-target binding of a compound in a cellular context.
Objective: To identify cellular proteins that bind to this compound, including potential off-targets.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment or mass spectrometer for proteomic analysis
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). This will cause proteins to denature and precipitate.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis:
-
Western Blotting (for specific targets): Analyze the amount of a specific protein of interest in the soluble fraction at different temperatures using SDS-PAGE and Western blotting. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Mass Spectrometry (for proteome-wide analysis): Analyze the entire soluble proteome at different temperatures using mass spectrometry. This will allow for the identification of all proteins that are stabilized by this compound binding.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: On-target and potential off-target mechanism of this compound.
Caption: Workflow for investigating suspected off-target effects.
References
Technical Support Center: ER-819762 Dosage Determination in Rats
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal dosage of ER-819762 in rat models. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor. The EP4 receptor is a G protein-coupled receptor that, upon binding PGE2, primarily signals through the Gs-alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][2][3] This pathway is involved in a variety of physiological and pathophysiological processes, including inflammation and immune responses.[1][4] By blocking this interaction, this compound can modulate these downstream effects, making it a compound of interest for inflammatory diseases.
Q2: Is there an established optimal dosage for this compound in rats?
A2: Currently, there is no publicly available, definitively established optimal dosage for this compound specifically in rats. However, studies in murine models of collagen-induced arthritis (CIA) have demonstrated its efficacy, providing a starting point for dose-range finding studies in rats. A dose-dependent suppression of clinical signs of arthritis was observed in mice.
Q3: How can I determine a starting dose for my rat experiments?
A3: A common practice is to start with a dose-range finding (DRF) study.[5][6] Given the lack of rat-specific data, a logical first step is to consider the effective doses used in mice and adjust for potential species differences. A dose-escalation study design is recommended, starting with a low dose and gradually increasing it in different cohorts of animals to identify both the minimum effective dose (MED) and the maximum tolerated dose (MTD).[6][7]
Q4: What is a suitable animal model to test the efficacy of this compound in rats?
A4: The collagen-induced arthritis (CIA) model in rats is a highly relevant and widely used model for studying rheumatoid arthritis, a condition where the EP4 receptor is implicated.[8][9][10] Various rat strains are susceptible to CIA, including Lewis, Wistar, and Sprague-Dawley rats.[8][11] The choice of strain may depend on the specific research question and the desired severity and incidence of the disease.
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in a Rat CIA Model
This protocol outlines a dose-escalation study to determine the therapeutic window of this compound.
1. Animal Model and Induction of CIA:
-
Animals: Male Lewis rats, 8-10 weeks old.
-
Housing: House animals in specific pathogen-free (SPF) conditions to minimize variability.[12]
-
Induction:
-
Prepare an emulsion of bovine type II collagen with an appropriate adjuvant (e.g., Incomplete Freund's Adjuvant - IFA).
-
On day 0, administer an intradermal injection of the collagen emulsion at the base of the tail.[8]
-
On day 7, administer a booster injection of the same emulsion.
-
Monitor rats daily for clinical signs of arthritis, which typically develop around day 11.[9]
-
2. Dosing Paradigm:
-
Route of Administration: Oral gavage (PO) is appropriate as this compound is orally active.
-
Dosing Schedule: A prophylactic dosing paradigm is recommended to assess the prevention of arthritis development. Begin dosing on day 0 (day of first immunization) and continue daily until the end of the study (e.g., day 17-21).[9]
-
Dose Escalation: A traditional 3+3 dose-escalation design can be implemented.[7] Start with a low dose and escalate in subsequent cohorts.
Table 1: Hypothetical Dose-Escalation Study Design
| Cohort | Number of Rats | This compound Dosage (mg/kg/day, PO) |
| 1 | 3-6 | 1 |
| 2 | 3-6 | 3 |
| 3 | 3-6 | 10 |
| 4 | 3-6 | 30 |
| Vehicle Control | 6 | Vehicle only |
| Positive Control | 6 | Dexamethasone (0.3 mg/kg, PO)[13] |
3. Efficacy Assessment:
-
Clinical Scoring: Score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=joint deformity/ankylosis). The maximum score per rat would be 16.[8]
-
Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers at regular intervals.[9][10]
-
Histopathology: At the end of the study, collect joint tissues for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[9]
4. Toxicity and Safety Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
Body Weight: Record body weight at least three times a week.
-
Blood Analysis: At termination, collect blood for hematology and serum biochemistry to assess for any systemic toxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for a dose-range finding study of this compound in a rat CIA model.
EP4 Signaling Pathway Diagram
Caption: Simplified signaling pathway of the prostaglandin E2 (PGE2) EP4 receptor.
Troubleshooting Guides
Troubleshooting Oral Gavage in Rats
Q5: I am having difficulty with the oral gavage procedure. What are some common issues and solutions?
A5: Oral gavage requires practice to perform correctly and minimize stress to the animal. Here are some common problems and tips:
Table 2: Oral Gavage Troubleshooting
| Issue | Possible Cause | Recommendation |
| Rat is struggling excessively | Improper restraint. | Ensure a firm but gentle restraint, immobilizing the head and neck without impeding breathing. Wrapping the rat in a towel can sometimes help.[14] An assistant may be beneficial. |
| Gavage needle won't advance | Incorrect angle of insertion; hitting the back of the throat or teeth. | Ensure the rat's head is extended to create a straight line through the esophagus.[14] Insert the needle into the side of the mouth (diastema) and gently advance it along the roof of the mouth.[15] Never force the needle. [16] |
| Fluid appears in the mouth or nose during administration | The needle may be in the trachea. | Stop immediately. [17] Withdraw the needle and allow the animal to recover. Do not attempt the procedure again for at least 24 hours and monitor the animal closely for respiratory distress.[16] |
| Animal shows signs of respiratory distress after the procedure | Aspiration of the compound into the lungs. | This is a serious complication. The animal should be monitored closely, and if distress is severe, humane euthanasia is recommended.[17] Ensure correct needle placement on all subsequent attempts. |
Troubleshooting the Collagen-Induced Arthritis (CIA) Model
Q6: The incidence or severity of arthritis in my control group is lower than expected. What could be the cause?
A6: Variability in the CIA model is a known challenge. Several factors can influence the outcome:
Table 3: CIA Model Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low disease incidence/severity | Animal Vendor/Strain: Genetic background and gut microbiome can significantly impact susceptibility.[12] | Test animals from different vendors in a pilot study. Ensure you are using a high-responder strain like Lewis or DBA/1.[11][18] |
| Improper Emulsion: The quality of the collagen-adjuvant emulsion is critical. | Use a homogenizer to create a stable water-in-oil emulsion. Test the emulsion quality using the "water drop test" (a drop should remain intact on a water surface).[12] | |
| Incorrect Injection Technique: Subcutaneous injection is required. Intravenous injection can be lethal.[12] | Ensure the injection is subcutaneous at the base of the tail. Avoid the tail vein. | |
| High variability between animals | Housing Conditions: Non-SPF conditions can introduce pathogens that alter the immune response. | House animals in SPF conditions to reduce variability caused by infections.[12] |
| Age of Animals: Immune systems must be mature. Very old animals may have a weaker response. | Use rats that are at least 8 weeks old.[11] |
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. inotiv.com [inotiv.com]
- 10. criver.com [criver.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with ER-819762 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ER-819762 in cell viability assays. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and selective antagonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). By blocking the EP4 receptor, this compound inhibits its downstream signaling pathways. This can interfere with processes such as cell proliferation, migration, and immune responses that are often dysregulated in cancer and inflammatory diseases.[1][2]
Q2: What is the expected outcome of this compound treatment on cell viability?
The effect of this compound on cell viability is highly dependent on the cell line and the role of the PGE2-EP4 signaling axis in its survival and proliferation. In some cancer cell lines, where PGE2-EP4 signaling is a key driver of proliferation, treatment with an EP4 antagonist can lead to cell cycle arrest and a reduction in cell proliferation.[3] However, in other cell lines, EP4 antagonism may not directly induce cell death (cytotoxicity) but could inhibit cell migration or sensitize cells to other treatments. It is crucial to have a clear understanding of the expected outcome for your specific cell model.
Q3: At what concentrations should I test this compound?
Based on in vitro studies, this compound has been shown to suppress human EP4 receptor-mediated cell signaling with an IC50 value of 59 ± 6 nmol·L−1 in a cAMP-dependent reporter assay. For initial cell viability experiments, a dose-response curve is recommended, starting from nanomolar concentrations and extending into the micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: Can I use standard cell viability assays like MTT or XTT with this compound?
Yes, standard metabolic-based cell viability assays such as MTT, XTT, MTS, and resazurin (B115843) reduction assays are suitable for assessing the effects of this compound.[4] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) can also be used. The choice of assay may depend on the specific cell line and the expected mechanism of action.
Troubleshooting Guides
This section addresses common issues encountered during cell viability assays with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of cells or reagents. | 1. Ensure a single-cell suspension before seeding and gently mix between plating each row. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and practice consistent pipetting technique. |
| No significant effect on cell viability observed | 1. Cell line insensitivity: The cell line may not depend on the EP4 signaling pathway for survival or proliferation. 2. Suboptimal drug concentration: The concentrations tested may be too low. 3. Short incubation time: The treatment duration may not be sufficient to observe an effect. 4. Compound inactivity: The compound may have degraded. | 1. Research the role of PGE2 and EP4 in your specific cell line. Consider using a positive control cell line known to be sensitive to EP4 antagonism. 2. Perform a wider dose-response experiment, extending to higher concentrations. 3. Extend the incubation period (e.g., 24, 48, and 72 hours) to assess time-dependent effects. 4. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. |
| Unexpected increase in viability at high concentrations | 1. Compound precipitation: At high concentrations, the compound may come out of solution, interfering with the assay readout. 2. Off-target effects: At very high concentrations, the compound may have unforeseen effects. | 1. Visually inspect the wells for any precipitate. Check the solubility of this compound in your culture medium. Consider using a lower final solvent concentration. 2. Focus on the concentration range that shows a clear dose-response relationship and is consistent with the known potency of the compound. |
| High background in control wells | 1. Contamination: Bacterial or yeast contamination can lead to high metabolic activity. 2. Media components: Some media components can react with the assay reagents. 3. Reagent instability: Improperly stored or prepared assay reagents. | 1. Regularly check cell cultures for contamination. 2. Include a "media only" control to assess the background signal from the culture medium. 3. Store and prepare assay reagents according to the manufacturer's instructions. |
Data Presentation
This compound Potency and Effects of EP4 Antagonists on Cell Viability
| Compound | Assay Type | Cell Line/System | Endpoint | Result |
| This compound | cAMP-dependent reporter assay | HEK/293 cells expressing human EP4 | Inhibition of PGE2-induced signaling | IC50: 59 ± 6 nmol·L−1 |
| L-161,982 (another EP4 antagonist) | CCK-8 assay | Tca8113 (oral squamous carcinoma) | Inhibition of PGE2-induced proliferation | Effective inhibition |
| L-161,982 (another EP4 antagonist) | Apoptosis and Cell Cycle Analysis | Tca8113 (oral squamous carcinoma) | Induction of apoptosis and S-phase arrest | Increased Bax/Bcl-2 ratio, cell cycle arrest[3] |
| AH23848 (another EP4 antagonist) | In vivo metastasis assay | 66.1 (mammary tumor) | Reduction of lung metastasis | Significant reduction |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of solvent as the highest drug concentration) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.[4]
-
Visualizations
Prostaglandin E2 (PGE2) EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the PGE2-EP4 receptor.
Experimental Workflow for a Cell Viability Assay
Caption: A step-by-step workflow for a typical cell viability assay.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The EP4 antagonist, L-161,982, induces apoptosis, cell cycle arrest, and inhibits prostaglandin E2-induced proliferation in oral squamous carcinoma Tca8113 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ER-819762 quality control and purity assessment
Disclaimer: Specific quality control and purity assessment data for ER-819762 is not publicly available. The following information is provided as a generalized template for a hypothetical small molecule compound, YM-XXXXXX , and should be adapted with actual experimental data.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, YM-XXXXXX.
Frequently Asked Questions (FAQs)
1. What is the recommended method for assessing the purity of YM-XXXXXX?
The primary recommended method for purity assessment is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For identity confirmation and more sensitive impurity detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
2. How should I store YM-XXXXXX to ensure its stability?
YM-XXXXXX should be stored as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, store in an airtight vial at -80°C for no longer than two weeks.
3. What are the common impurities observed with YM-XXXXXX?
Common impurities can include residual starting materials, byproducts from synthesis, and degradation products. See the data tables below for examples of known impurities and their characteristics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Contaminated solvent or mobile phase.2. Sample degradation.3. Column contamination. | 1. Use fresh, HPLC-grade solvents.2. Prepare fresh sample solution; verify storage conditions.3. Flush the column with a strong solvent wash. |
| Poor peak shape in HPLC | 1. Inappropriate mobile phase pH.2. Column overloading.3. Column degradation. | 1. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of YM-XXXXXX.2. Reduce the sample concentration or injection volume.3. Replace the HPLC column. |
| Inconsistent results between experiments | 1. Inconsistent sample preparation.2. Fluctuation in instrument conditions (e.g., temperature).3. Sample has degraded over time. | 1. Follow a standardized protocol for sample preparation.2. Ensure the HPLC system is properly equilibrated and the column temperature is stable.3. Use a fresh vial of YM-XXXXXX and re-test. |
| Mass spectrometry signal is weak or absent | 1. Poor ionization of YM-XXXXXX.2. Sample concentration is too low.3. Instrument parameters are not optimized. | 1. Try a different ionization source (e.g., switch between ESI and APCI).2. Increase the sample concentration.3. Optimize parameters such as spray voltage and gas flow. |
Quantitative Data Summary
Table 1: Purity Assessment of YM-XXXXXX (Lot #ABC123)
| Analytical Method | Parameter | Result |
| HPLC-UV (254 nm) | Purity | 99.5% |
| Impurity A | 0.2% | |
| Impurity B | 0.15% | |
| Other Impurities | < 0.15% | |
| LC-MS | [M+H]⁺ | Expected: 450.1234, Observed: 450.1236 |
| NMR | ¹H NMR | Conforms to structure |
Table 2: Stability of YM-XXXXXX Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity by HPLC (%) |
| -80°C | 1 week | 99.5% |
| 2 weeks | 99.4% | |
| 4 weeks | 98.9% | |
| -20°C | 1 week | 99.1% |
| 2 weeks | 98.5% | |
| 4 weeks | 97.2% | |
| 4°C | 24 hours | 99.3% |
| 72 hours | 98.1% |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve YM-XXXXXX in DMSO to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Identity Confirmation
-
LC System: Use the same HPLC conditions as above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
Visualizations
Caption: Workflow for purity and identity assessment of YM-XXXXXX.
Caption: Hypothetical signaling pathway showing YM-XXXXXX inhibiting Kinase A.
Adjusting ER-819762 protocol for different cell lines
Welcome to the technical support center for the ER-819762 protocol. This guide provides detailed information for researchers, scientists, and drug development professionals on adjusting the this compound protocol for different cell lines, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. It functions by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways. This can modulate immune responses and other cellular processes that are dependent on PGE2-EP4 signaling.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 0.1 µM to 10 µM is recommended. For instance, in T-cell differentiation assays, concentrations between 0.1 and 10 µM have been used to suppress Th1 differentiation. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in combination with other treatments?
A4: Yes, this compound can be used in combination with other therapeutic agents. For example, in cancer research, it has been explored in combination with chemotherapy drugs like gemcitabine (B846) to assess synergistic effects on inhibiting cancer metastasis. When combining treatments, it is important to evaluate potential interactions and cytotoxicities.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in various in vitro assays.
| Parameter | Value | Cell System/Assay | Reference |
| IC50 | 59 ± 6 nM | cAMP-dependent reporter assay in HEK293 cells | --INVALID-LINK-- |
| EC50 | 70 nM | Human EP4 receptor antagonism | --INVALID-LINK-- |
| Effective Concentration | 0-10 µM | Suppression of PGE2-induced Th1 differentiation | --INVALID-LINK-- |
| Effective Concentration | 0-5 µM | Suppression of IL-23 secretion in human monocyte-derived dendritic cells | --INVALID-LINK-- |
| Effective Concentration | 0.1 and 1 µM | Suppression of IL-17 production in activated CD4+ T cells | --INVALID-LINK-- |
| Effective Concentration | 10 µM | Inhibition of PGE2-induced ERK phosphorylation and cell proliferation in HCA-7 colon cancer cells | --INVALID-LINK-- |
Signaling Pathway
The binding of Prostaglandin E2 (PGE2) to its EP4 receptor initiates a cascade of intracellular signaling events. This compound, as an EP4 antagonist, blocks these downstream pathways. The primary signaling axis involves the activation of Gαs, leading to increased adenylyl cyclase (AC) activity and subsequent elevation of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Additionally, the EP4 receptor can couple to Gαi and also activate the PI3K/Akt pathway.
Caption: PGE2/EP4 signaling pathway inhibited by this compound.
Experimental Protocols
General Protocol for Treating Cells with this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, concentration of this compound, and incubation time should be optimized for each cell line and experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. This density will need to be determined empirically for each cell line.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to prepare a serial dilution to test a range of concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Experimental Workflow: General Cell Treatment
Caption: General experimental workflow for cell treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Sub-optimal concentration. 2. Low or no EP4 receptor expression in the cell line. 3. Inactive compound. 4. Short incubation time. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM). 2. Verify EP4 receptor expression in your cell line using qPCR, Western blot, or flow cytometry. 3. Check the expiration date and storage conditions of the compound. Test with a new batch if necessary. 4. Increase the incubation time (e.g., up to 72 hours). |
| High cell death in treated and control wells | 1. High DMSO concentration in the final culture medium. 2. Compound toxicity at the tested concentrations. 3. Sub-optimal cell culture conditions (e.g., over-confluency, contamination). | 1. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. 3. Ensure proper cell culture techniques and check for contamination. Seed cells at an appropriate density. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent timing of treatment and analysis. 3. Variability in compound preparation. 4. Cell line instability. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Standardize all incubation times and procedural steps. 3. Prepare fresh working solutions for each experiment from a consistent stock. 4. Periodically check the phenotype and characteristics of your cell line. |
| Precipitation of the compound in culture medium | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the serum or medium. | 1. Prepare the working solution by adding the stock solution to the medium dropwise while vortexing. Try pre-warming the medium. 2. Consider using a serum-free medium for the treatment period if compatible with your cells. Test different types of serum. |
Validation & Comparative
A Comparative Guide to EP4 Receptor Antagonists: ER-819762 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target in a multitude of pathologies, including inflammation, pain, and oncology.[1][2] As a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), its selective antagonism offers a more targeted therapeutic approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially mitigating the risks associated with broad-spectrum cyclooxygenase (COX) inhibition.[1][2] This guide provides an objective comparison of the preclinical and clinical candidate ER-819762 (also known as E7046 in clinical trials) against other notable EP4 receptor antagonists, supported by available experimental data.
Mechanism of Action and Signaling Pathways
The EP4 receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] This signaling cascade can then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), influencing a variety of cellular processes.[1] By competitively binding to the EP4 receptor, antagonists like this compound block the downstream effects of PGE2.[1][2]
Below is a diagram illustrating the canonical EP4 receptor signaling pathway.
Caption: Canonical EP4 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Comparison of EP4 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and a selection of other EP4 receptor antagonists. It is important to note that the data are compiled from various sources and experimental conditions may differ, which can influence the absolute values.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference(s) |
| This compound (E7046) | Human EP4 | 59-70 | - | Highly selective over EP1, EP2, EP3, and a panel of 107 other GPCRs. | [4][5] |
| Grapiprant (CJ-023,423/AAT-007) | Dog EP4 | 35 | 24 | - | [6] |
| ONO-AE3-208 | Human EP4 | - | 1.3 | Ki (nM): EP3 (30), FP (790), TP (2400). No affinity for EP1, EP2, DP, IP. | [7][8][9] |
| AAT-008 | Human EP4 | - | 0.97 | >1000-fold selectivity over other prostanoid receptors. | [10][11] |
| KF-0210 | Human EP4 | 18.6 (binding), 1.06 (cAMP) | - | >500-fold selectivity over EP1, EP2, EP3, and other prostanoid receptors. | [12][13] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Dose | Key Findings | Reference(s) |
| This compound | Collagen-Induced Arthritis (CIA) | Mouse | 10, 30, 100 mg/kg, p.o. | Dose-dependently suppressed clinical signs of arthritis and delayed disease onset. | [4][14] |
| This compound | Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis | Mouse | - | Significantly reduced arthritis severity and delayed disease onset. | [4] |
| Grapiprant (CJ-023,423) | Carrageenan-induced hyperalgesia | Rat | - | Reduced mechanical hyperalgesia. | [2] |
| ONO-AE3-208 | Breast Cancer Metastasis | Mouse | - | Reduced metastasis of mammary tumor cells. | [7][9] |
| AAT-008 | Colon Cancer (CT26WT) with Radiotherapy | Mouse | 3, 10, 30 mg/kg/day, p.o. | Appeared to have a supra-additive effect with radiotherapy at 30 mg/kg/day. | [15][16] |
| KF-0210 | Colon Cancer (CT26) | Mouse | 10, 30, 150 mg/kg, p.o. | Tumor growth reduction of 16%, 36%, and 42% respectively. | [12] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (F%) | Half-life (t1/2) | Reference(s) |
| E7046 (this compound) | Human | - | 12 hours | [17] |
| Compound 36 (analogue) | Rat | 76.1% | 2.7 hours (p.o.) | [8] |
| KF-0210 | Rat, Mouse, Dog | Good | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of EP4 receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.
Materials:
-
Cell membranes expressing the human EP4 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation and resuspend in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[18]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, the primary second messenger of the EP4 receptor.
Objective: To determine the functional potency (IC50) of a test compound in blocking EP4 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
EP4 receptor agonist (e.g., PGE2).
-
Test compound (e.g., this compound).
-
Cell culture medium and stimulation buffer.
-
cAMP detection kit (e.g., ELISA-based or TR-FRET).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into 96-well plates and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Stimulation: Add the EP4 agonist (PGE2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.[7][19][20]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the therapeutic effect of an EP4 receptor antagonist on the development and severity of arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test compound (e.g., this compound) formulated for oral administration.
-
Calipers for measuring paw thickness.
-
Arthritis scoring system.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.
-
Treatment: Begin oral administration of the test compound or vehicle daily, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Monitoring: Monitor the mice regularly for the onset and severity of arthritis. This includes visual scoring of paw inflammation (e.g., on a scale of 0-4 per paw) and measuring paw thickness with calipers.
-
Data Analysis: Compare the arthritis scores and paw thickness between the treated and vehicle control groups to determine the efficacy of the test compound.[4][21][22]
The following diagram illustrates a general experimental workflow for evaluating EP4 receptor antagonists.
Caption: General Experimental Workflow for the Development of EP4 Receptor Antagonists.
Conclusion
This compound (E7046) demonstrates high selectivity and potent in vitro and in vivo activity as an EP4 receptor antagonist, with promising therapeutic potential in inflammatory conditions such as arthritis.[4] The comparative data presented in this guide highlight a competitive landscape of EP4 antagonists, each with distinct pharmacological profiles. While direct, head-to-head comparative studies are limited, the available data suggest that newer antagonists like AAT-008 and KF-0210 also exhibit high potency and selectivity.[11][12] The choice of an optimal EP4 antagonist for a specific therapeutic indication will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical and clinical settings. The detailed experimental protocols provided herein offer a foundational framework for such evaluations.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. nso-journal.org [nso-journal.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 10. Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 13. KF-0210_Keythera (Suzhou) Biopharmaceuticals Co., Ltd. [keytherapharma.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. caymanchem.com [caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validating ER-819762 Efficacy in a New Disease Model: A Comparative Analysis in Dextran Sulfate Sodium (DSS)-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel EP4 receptor antagonist, ER-819762, against established therapies in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a well-established preclinical model for Inflammatory Bowel Disease (IBD). The data presented herein is generated for illustrative purposes to demonstrate the potential efficacy of this compound and to provide a framework for its evaluation.
Introduction to this compound
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. The PGE2-EP4 signaling pathway is implicated in a variety of inflammatory processes. Notably, this compound has been shown to inhibit Th1 differentiation and Th17 expansion, key drivers in many autoimmune and inflammatory diseases.[1] Given the critical role of Th1 and Th17 cells in the pathogenesis of Inflammatory Bowel Disease (IBD), this study explores the therapeutic potential of this compound in the DSS-induced colitis model.
Comparative Efficacy Evaluation
The efficacy of this compound was assessed in comparison to two standard-of-care treatments in IBD models: the corticosteroid dexamethasone (B1670325) and a monoclonal anti-TNFα antibody.
Data Presentation
The following tables summarize the quantitative data from a simulated 7-day DSS-induced colitis study in mice.
Table 1: Effect of this compound and Comparator Drugs on Disease Activity Index (DAI)
| Treatment Group | Day 3 | Day 5 | Day 7 |
| Vehicle (DSS) | 2.5 ± 0.3 | 3.8 ± 0.4 | 4.5 ± 0.5 |
| This compound (10 mg/kg) | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.2 | 2.2 ± 0.3 | 2.5 ± 0.3 |
| Anti-TNFα mAb (5 mg/kg) | 1.7 ± 0.3 | 2.4 ± 0.4 | 2.7 ± 0.4 |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding (Scale 0-12). Data are presented as mean ± SEM.
Table 2: Endpoint Analysis at Day 7
| Treatment Group | Colon Length (cm) | Histological Score (0-12) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Vehicle (DSS) | 5.2 ± 0.4 | 9.8 ± 1.1 | 5.2 ± 0.6 |
| This compound (10 mg/kg) | 7.8 ± 0.5 | 4.5 ± 0.6 | 2.1 ± 0.3 |
| Dexamethasone (1 mg/kg) | 8.1 ± 0.6 | 4.1 ± 0.5 | 1.8 ± 0.2 |
| Anti-TNFα mAb (5 mg/kg) | 7.9 ± 0.5 | 4.3 ± 0.7 | 2.0 ± 0.3 |
Data are presented as mean ± SEM.
Table 3: Colonic Cytokine Levels at Day 7 (pg/mg tissue)
| Treatment Group | IFN-γ | IL-17A | TNF-α |
| Vehicle (DSS) | 150 ± 20 | 250 ± 35 | 350 ± 40 |
| This compound (10 mg/kg) | 60 ± 10 | 90 ± 15 | 180 ± 25 |
| Dexamethasone (1 mg/kg) | 55 ± 8 | 100 ± 12 | 150 ± 20 |
| Anti-TNFα mAb (5 mg/kg) | 75 ± 12 | 120 ± 18 | 80 ± 15 |
Data are presented as mean ± SEM.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. Animals were acclimatized for one week before the experiment.
Induction of Colitis: Acute colitis was induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[1][2][3] The control group received regular drinking water.
Treatment Groups:
-
Vehicle (DSS): Received DSS water and daily oral gavage of vehicle.
-
This compound: Received DSS water and daily oral gavage of this compound (10 mg/kg).
-
Dexamethasone: Received DSS water and daily intraperitoneal injection of dexamethasone (1 mg/kg).[4][5]
-
Anti-TNFα mAb: Received DSS water and a single intraperitoneal injection of anti-TNFα antibody (5 mg/kg) on day 2.[6][7][8]
Efficacy Parameters:
-
Histological Analysis: Colonic tissues were fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring was performed based on the severity of inflammation, crypt damage, and ulceration.[15][16][17]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in colonic tissue homogenates using a colorimetric assay.
-
Cytokine Analysis: Colonic tissue homogenates were analyzed for IFN-γ, IL-17A, and TNF-α levels using ELISA.[18][19][20][21][22]
Mandatory Visualization
Signaling Pathway of this compound in IBD
Caption: this compound blocks the PGE2-EP4 pathway, inhibiting Th1/Th17 responses.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for evaluating this compound in the DSS-induced colitis model.
References
- 1. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-loaded Polymeric Nanoconstructs for Monitoring and Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoration of mucosal integrity and epithelial transport function by concomitant anti-TNFα treatment in chronic DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Interleukin 17 B regulates colonic myeloid cell infiltration in a mouse model of DSS-induced colitis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Differential regulation of interleukin 17 and interferon gamma production in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ER-819762: A Guide to EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel EP4 receptor antagonist, ER-819762, with other notable alternatives. The objective is to offer a clear, data-driven overview of their performance based on available experimental evidence, aiding in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to this compound and EP4 Receptor Antagonism
This compound is a potent and orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor, a G-protein coupled receptor, is a key mediator of PGE2-induced signaling, which plays a critical role in inflammation, pain, and tumorigenesis. By blocking the EP4 receptor, antagonists like this compound can inhibit downstream signaling pathways, such as the cyclic AMP (cAMP) pathway, thereby mitigating inflammatory responses and other pathological processes.[1][2] this compound has been shown to inhibit Th1 differentiation and Th17 expansion, highlighting its potential in autoimmune diseases like rheumatoid arthritis.[1][2]
Quantitative Comparison of EP4 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and a selection of alternative EP4 receptor antagonists. The data is compiled from various studies and presented to facilitate a direct comparison of their inhibitory activities.
| Compound | Assay Type | Species | Potency (IC50/Ki/pA2) | Reference |
| This compound | cAMP Functional Assay | Human | IC50: 59 nM | [1] |
| GW627368X | Radioligand Binding Assay | Human | pKi: 7.0 | |
| cAMP Functional Assay | Human (HEK293 cells) | pKb: 7.9 | ||
| L-161,982 | Radioligand Binding Assay | Human | Ki: 24 nM | |
| ONO-AE3-208 | Radioligand Binding Assay | Human | Ki: 1.3 nM | [3] |
| Grapiprant (CJ-023,423) | Radioligand Binding Assay | Dog | Ki: 24 nM | [4][5] |
| Human | Ki: 13 nM | [6] | ||
| CJ-42794 | Radioligand Binding Assay | Human | pKi: 8.5 | [7] |
| cAMP Functional Assay | Human (HEK293 cells) | pA2: 8.6 | [7] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the EP4 receptor signaling pathway and a typical experimental workflow for dose-response analysis.
EP4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental workflow for determining the dose-response curve of EP4 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of EP4 receptor antagonists.
EP4 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radioligand: [3H]-PGE2.
-
Test compounds (this compound and alternatives) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hEP4 cells.
-
In a 96-well plate, add a fixed concentration of [3H]-PGE2 to each well.
-
Add serial dilutions of the test compound or vehicle control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay (Inhibition of PGE2-induced cAMP Production)
This assay measures the functional potency of an antagonist by quantifying its ability to block PGE2-stimulated cAMP production in whole cells.
-
Materials:
-
HEK293 cells expressing the human EP4 receptor.
-
Cell culture medium.
-
PGE2 (agonist).
-
Test compounds (this compound and alternatives) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed HEK293-hEP4 cells in a 96-well or 384-well plate and culture overnight.[8][9]
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the PGE2 response against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a potent EP4 receptor antagonist with demonstrated in vitro and in vivo activity. When compared to other EP4 antagonists, it exhibits a comparable potency profile. The choice of a specific antagonist for research or development purposes will depend on the specific experimental context, including the species of interest, the desired pharmacological properties, and the intended application. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the study of EP4 receptor biology and the development of novel therapeutics.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ER-819762 Activity with siRNA Knockdown of EP4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two methods for validating the function of the prostaglandin (B15479496) E2 receptor EP4: the selective small molecule antagonist ER-819762 and siRNA-mediated gene knockdown. This cross-validation approach offers a robust confirmation of on-target activity and its downstream biological consequences.
This guide synthesizes experimental data to compare the effects of pharmacological inhibition and genetic silencing of the EP4 receptor. By examining the outcomes of both approaches on key cellular signaling pathways and functions, researchers can gain higher confidence that the observed effects are specifically due to the modulation of EP4.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data from studies utilizing either the EP4 antagonist this compound or siRNA-mediated knockdown of EP4. This allows for a direct comparison of their effects on receptor signaling and cellular functions.
| Parameter | This compound (Pharmacological Inhibition) | siRNA Knockdown of EP4 (Genetic Inhibition) | Key Findings |
| EP4 Receptor Activity | IC50: 59 ± 6 nM in a cAMP-dependent reporter assay[1] | Significant reduction in EP4 receptor mRNA levels confirmed by qPCR[2] | Both methods effectively inhibit EP4 receptor signaling. |
| Downstream Signaling (cAMP) | Suppresses PGE2-induced increases in intracellular cAMP[1][3] | Knockdown of EP4 inhibits agonist-stimulated adenylyl cyclase activation[4] | Confirms that both approaches disrupt the primary Gαs-cAMP signaling axis of EP4. |
| Cell Migration | Not explicitly reported, but related inflammatory cell trafficking is inhibited in vivo[1] | Knockdown of EP4 reduces cell migration in human oral cancer cells and airway smooth muscle cells[2][5][6] | Genetic silencing directly implicates EP4 in cell migration, a corresponding effect is anticipated for a selective antagonist. |
| Cell Proliferation | No direct effect on Th2 differentiation at up to 10 µmol·L⁻¹[1] | EP4 knockdown leads to decreased proliferation of trophoblast cells[4][7] | The effect on proliferation may be cell-type dependent, with siRNA studies providing direct evidence for EP4's role in certain contexts. |
| Inflammatory Response | Suppresses Th1 differentiation and IL-23 secretion in dendritic cells[1][8] | Not explicitly reported in the context of a direct comparison with this compound. | This compound data strongly supports the role of EP4 in modulating immune responses. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
This compound Activity Assay (cAMP-dependent reporter assay)[1]
-
Cell Line: Human embryonic kidney 293 (HEK/293) cells containing a reporter driven by cAMP response elements (CRE) in its promoter, which produces secreted placental-like alkaline phosphatase (PLAP). These cells endogenously express EP4 receptors.
-
Cell Culture: Cells are maintained in DMEM/F12 (50:50) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Assay Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are stimulated with 3 ng/mL of PGE2 in the presence or absence of various concentrations of this compound.
-
The incubation is carried out overnight.
-
PLAP activity in the culture supernatants is measured by mixing an aliquot of the supernatant with a chemiluminescent substrate (e.g., Lumi-phos) and an assay buffer.
-
Luminescence is quantified to determine the level of CRE-driven reporter gene expression, which is proportional to the intracellular cAMP levels.
-
The IC50 value for this compound is calculated from the dose-response curve.
-
siRNA Knockdown of EP4 and Validation
-
-
Cell Seeding: Plate cells in antibiotic-free normal growth medium supplemented with FBS to achieve 60-80% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute EP4-specific siRNA duplexes and a non-targeting (scrambled) control siRNA in siRNA transfection medium.
-
In a separate tube, dilute a suitable transfection reagent in siRNA transfection medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
-
Transfection:
-
Wash the cells once with siRNA transfection medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection: Add normal growth medium and incubate for an additional 24-72 hours before analysis.
-
-
Validation of Knockdown (Western Blot): [11][12]
-
Cell Lysis: After the desired incubation period post-transfection, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the EP4 receptor overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the results.
-
-
Analysis: Quantify the band intensities to determine the percentage of EP4 protein knockdown compared to the non-targeting control.
-
Mandatory Visualizations
EP4 Signaling Pathway
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative In Vivo Efficacy Analysis of ER-819762 and Celecoxib in Inflammatory Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two anti-inflammatory compounds, ER-819762 and celecoxib (B62257). While direct head-to-head preclinical studies are not publicly available, this document synthesizes data from independent in vivo studies in relevant arthritis models to offer an objective comparison of their therapeutic potential.
Introduction to the Compounds
This compound is a novel and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). By blocking the EP4 receptor, this compound aims to inhibit downstream signaling pathways that contribute to inflammation and pain.
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its mechanism involves preventing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and celecoxib are achieved through distinct mechanisms within the arachidonic acid cascade. Celecoxib acts upstream by inhibiting the COX-2 enzyme, thereby reducing the production of all prostanoids, including PGE2. In contrast, this compound acts downstream, specifically targeting the EP4 receptor, one of the four receptors for PGE2. This targeted approach leaves other prostanoid pathways and PGE2 interactions with other EP receptors potentially unaffected.
References
Confirming ER-819762 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in vivo target engagement of ER-819762, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor EP4. Direct confirmation of target engagement in a living organism is a critical step in the preclinical and clinical development of any therapeutic agent, providing a crucial link between pharmacokinetics and pharmacodynamics.[1] This document outlines the primary signaling pathway of the EP4 receptor, compares this compound with other EP4 antagonists, and details experimental protocols for assessing in vivo target engagement, with a primary focus on the NanoBRET technology due to its suitability for G-protein coupled receptors (GPCRs).
This compound and its Target: The EP4 Receptor
This compound is a small molecule antagonist of the prostaglandin E2 receptor EP4.[2] The EP4 receptor is a G-protein coupled receptor that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[3][4] Upon binding of its endogenous ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[1] Additionally, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the Gi and PI3K pathways.[1][3]
Below is a diagram illustrating the primary signaling pathway of the EP4 receptor.
Comparison of this compound with Alternative EP4 Antagonists
This compound is one of several antagonists developed to target the EP4 receptor. A comparison with other well-characterized antagonists is essential for understanding its relative potency and potential therapeutic applications.
| Compound | Reported IC50 / Affinity | Key In Vivo Applications / Findings | References |
| This compound | 59 ± 6 nmol·L−1 (human EP4 receptor-mediated cell signaling) | Orally active in murine collagen-induced arthritis models, suppressing clinical signs of arthritis. | [2] |
| Grapiprant (AT-001 / CJ-023,423) | Not specified in provided results | FDA-approved for pain and inflammation in dogs; reduces hyperalgesia in rodent models of inflammatory pain. | [5] |
| ONO-AE3-208 | Not specified in provided results | Inhibited PGE2-induced cell migration in oral cancer cells; suppressed colitis in a mouse model. | [1][4] |
| L-161,982 | 300 nM (human macrophages) | Suppressed anti-inflammatory effects of PGE2 in human macrophages. | [4][6] |
In Vivo Target Engagement Methodologies: A Comparative Analysis
Confirming that a drug binds to its intended target within a living organism is a cornerstone of drug development.[3] Several techniques have been developed to assess in vivo target engagement, each with its own advantages and limitations.
| Methodology | Principle | Applicability to GPCRs (EP4) | Advantages | Limitations |
| NanoBRET | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged receptor and a fluorescent ligand. | High. Has been successfully used to quantify ligand binding to GPCRs in vivo.[7][8][9] | Direct and quantitative measurement of binding in living animals, high sensitivity and specificity.[8][10][11] | Requires genetic modification of the target protein and a suitable fluorescent ligand. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[12][13][14] | Challenging. Multi-pass transmembrane proteins like GPCRs may not show a clear thermal shift. | Label-free, can be used with unmodified compounds and endogenous proteins. | Indirect measure of binding, may not be suitable for all protein classes, in vivo application can be complex.[12][15] |
| Activity-Based Protein Profiling (ABPP) | Covalent chemical probes that react with the active site of enzymes.[16][17][18] | Low. Not directly applicable for measuring antagonist binding to a GPCR, as it relies on enzymatic activity. | Can provide information on the functional state of enzymes.[16][19][20] | Requires a suitable reactive probe and is generally limited to specific enzyme classes. |
Based on this comparison, NanoBRET emerges as the most suitable and direct method for confirming this compound target engagement with the EP4 receptor in vivo.
Experimental Protocols
In Vivo NanoBRET Target Engagement Assay for this compound
This protocol describes a workflow for establishing and utilizing a NanoBRET assay to quantify the engagement of this compound with the EP4 receptor in a preclinical animal model.
References
- 1. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.sg]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 19. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
ER-819762: A Comparative Review for Researchers and Drug Development Professionals
An In-depth Analysis of the Selective EP4 Receptor Antagonist in the Context of Inflammatory Disease Models
This guide provides a comprehensive comparison of the experimental data available for ER-819762, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 signaling pathway in inflammatory diseases, particularly rheumatoid arthritis.
Performance Comparison
Quantitative data from preclinical studies are summarized below to facilitate a clear comparison of this compound with other EP4 receptor antagonists and standard non-steroidal anti-inflammatory drugs (NSAIDs). It is important to note that the data presented are from different studies and may not represent head-to-head comparisons unless explicitly stated.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / pKi / pA2 | Species | Reference |
| This compound | Human EP4 | cAMP-dependent reporter assay | IC50: 59 ± 6 nM | Human | [1][2] |
| This compound | Human EP4 | Radioligand binding assay | IC50: 70 nM | Human | [2][3] |
| CJ-042794 | Human EP4 | Radioligand binding assay | pKi: 8.5 | Human | [4] |
| CJ-042794 | Human EP4 | cAMP inhibition assay | pA2: 8.6 | Human | [4] |
Note: IC50 represents the half-maximal inhibitory concentration. pKi is the negative logarithm of the inhibitory constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values of pKi and pA2 indicate greater potency.
In Vivo Efficacy in Arthritis Models
Direct comparative efficacy data for this compound against other specific compounds in the same animal model is limited in the currently available literature. The primary study by Chen et al. (2010) evaluates the dose-dependent effects of this compound.[1]
Collagen-Induced Arthritis (CIA) in Mice (Prophylactic Treatment)
| Treatment | Dose (mg/kg/day, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle | - | 10.5 ± 0.9 | 1.2 ± 0.1 | [1] |
| This compound | 10 | 6.5 ± 1.1 | 0.8 ± 0.1 | [1] |
| This compound | 30 | 4.5 ± 0.8 | 0.6 ± 0.1 | [1] |
| This compound | 100 | 2.5 ± 0.5 | 0.4 ± 0.1 | [1] |
*P < 0.05 compared to vehicle. p.o. = oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.
Radioligand EP4 Receptor Binding Assay
This assay was performed using ChemiScreen™ recombinant human EP4 receptor membrane preparations.[1] Membranes from Chem-1 cells overexpressing human EP4 receptor cDNA were incubated with 1.8 nmol·L⁻¹ [³H]-PGE2 and varying concentrations of the test compound (e.g., this compound) in a binding buffer (50 mmol·L⁻¹ HEPES, pH 7.4, 5 mmol·L⁻¹ MgCl₂, 1 mmol·L⁻¹ CaCl₂, 0.2% bovine serum albumin) for 1-2 hours at room temperature. The reaction mixture was then transferred to a GF/C 96-well filter plate, washed, dried, and the radioactivity was measured to determine the displacement of the radioligand by the test compound.[1]
cAMP-Dependent Reporter Assay
This cell-based assay utilized a human embryonic kidney 293 (HEK293) cell line (SE302) containing a reporter gene driven by a cAMP response element (CRE).[1] These cells endogenously express EP4 receptors. Cells were stimulated with PGE2 in the presence or absence of the antagonist (e.g., this compound). The inhibition of PGE2-induced reporter gene expression (secreted placental-like alkaline phosphatase, PLAP) was measured to determine the IC50 of the antagonist.[1]
Collagen-Induced Arthritis (CIA) Model in Mice
Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant.[1] A booster injection was given 21 days later. For prophylactic studies, oral administration of this compound or vehicle commenced before the onset of clinical signs of arthritis.[1] The severity of arthritis was evaluated using a clinical scoring system based on the inflammation of the paws. Paw swelling was measured using a caliper.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and the general workflow of the in vivo experiments.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ER-819762
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of ER-819762, a novel antagonist of the prostaglandin (B15479496) E2 EP4 receptor. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Given that this compound is shipped as a non-hazardous chemical, the following procedures are based on standard laboratory practices for non-acutely hazardous research-grade materials.[1]
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical advice.
Disposal of Unused this compound (Small Quantities)
For small quantities of this compound typical of research use, the primary disposal route is through your institution's chemical waste program.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating disposal, review your organization's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for clarification on procedures for non-hazardous research chemicals.
-
Prepare for Disposal:
-
Ensure the this compound is in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
The label should include the chemical name ("this compound"), CAS number (1155773-15-1), and an indication that it is waste.[1]
-
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials.
-
Arrange for Pickup: Follow your institution's established procedure for chemical waste pickup. This typically involves completing a hazardous waste pickup request form and storing the container in a designated satellite accumulation area.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered chemically contaminated waste.
Procedure for Contaminated Solid Waste:
-
Collect Contaminated Items: Place all contaminated solid waste into a designated, clearly labeled waste bag or container.
-
Labeling: The container should be labeled as "Chemically Contaminated Waste" and should list this compound as a contaminant.
-
Disposal: Dispose of the container through your institution's chemical waste program, following the same procedures as for the pure compound.
Decontamination of Glassware and Surfaces
For reusable glassware and laboratory surfaces, a standard decontamination procedure should be followed.
Recommended Decontamination Protocol:
-
Initial Rinse: Rinse the glassware or surface with a suitable organic solvent in which this compound is soluble. Consult the product's technical data sheet for solubility information. Collect the solvent rinse as chemical waste.
-
Wash: Wash the glassware or surface with a standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound and associated materials.
Disclaimer: The information provided here is a general guide. Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations, as well as institutional policies. Always prioritize consulting your institution's Environmental Health and Safety department for specific guidance.
References
Essential Safety and Handling Protocols for ER-819762
Disclaimer: No specific public data was found for a substance designated "ER-819762." The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting and is intended to provide a framework for establishing safe operational and disposal procedures. Researchers, scientists, and drug development professionals should always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for any chemical before handling and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to hazardous materials.[1] A thorough hazard assessment should be conducted to select the appropriate level of PPE.[2] The following table summarizes the different levels of PPE as defined by the U.S. Environmental Protection Agency (EPA), which can serve as a guide for handling unknown or potentially hazardous substances like this compound.[3]
| Protection Level | Description | Recommended PPE Components |
| Level A | Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.[3] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.- Totally encapsulated chemical- and vapor-protective suit.- Inner and outer chemical-resistant gloves.- Disposable protective suit, gloves, and boots.[3] |
| Level B | Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.[3] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Face shield.- Coveralls.- Outer chemical-resistant boots.[3] |
| Level C | Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[3] | - Full-face air-purifying respirators.- Inner and outer chemical-resistant gloves.- Hard hat.- Escape mask.- Disposable chemical-resistant outer boots.[3] |
| Level D | The minimum protection required where no known hazards exist.[3] | - Gloves.- Coveralls.- Safety glasses.- Face shield.- Chemical-resistant, steel-toe boots or shoes.[3] |
Experimental Protocol: Preparation of a 10 mM Solution of this compound
This protocol outlines the steps for safely preparing a 10 millimolar (mM) solution of a hypothetical powdered chemical, this compound, with a formula weight of 500 g/mol .
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate PPE (based on hazard assessment)
-
Chemical fume hood
-
Waste disposal container
Procedure:
-
Preparation: Don the appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4] All handling of the powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out the desired amount of this compound. For 10 mL of a 10 mM solution, you would need 5 mg (10 mmol/L * 0.01 L * 500 g/mol = 0.005 g).
-
-
Dissolving:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the appropriate solvent to the flask, enough to dissolve the powder.
-
Gently swirl the flask to dissolve the this compound completely.
-
-
Dilution:
-
Once the powder is fully dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name (this compound), concentration (10 mM), solvent used, date of preparation, and your initials.
-
Store the solution under the recommended conditions (e.g., temperature, light sensitivity) as would be specified in the MSDS.
-
Operational Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical from receipt to disposal.
Caption: A logical workflow for handling hazardous chemicals.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with all local, regional, and national regulations.[5] A general disposal plan is as follows:
-
Waste Characterization: Determine if the waste is hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregation: Do not mix different types of chemical waste.[6] Segregate this compound waste from other waste streams.
-
Containment: Use designated, properly labeled, and sealed waste containers. The containers should be compatible with the chemical to prevent leaks or reactions.
-
Labeling: All waste containers must be clearly labeled with the contents (e.g., "Hazardous Waste: this compound"), the accumulation start date, and the associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal contractor.[5] Never dispose of chemical waste down the drain or in the regular trash.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. epa.gov [epa.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. vendorportal.ecms.va.gov [vendorportal.ecms.va.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
